Product packaging for 3,5-Dibromo-4-pyridinol(Cat. No.:CAS No. 141375-47-5)

3,5-Dibromo-4-pyridinol

Cat. No.: B116226
CAS No.: 141375-47-5
M. Wt: 252.89 g/mol
InChI Key: MXBBVOSRBZCCOD-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-pyridinol is a useful research compound. Its molecular formula is C5H3Br2NO and its molecular weight is 252.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Br2NO B116226 3,5-Dibromo-4-pyridinol CAS No. 141375-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBBVOSRBZCCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180469
Record name 4-Pyridinol, 3,5-dibromo-
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Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25813-25-6
Record name 3,5-Dibromo-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25813-25-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 3,5-dibromo-
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Record name 3,5-Dibromo-4-pyridinol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203048
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Record name 4-Pyridinol, 3,5-dibromo-
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Record name 3,5-Dibromo-4-hydroxypyridine
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-pyridinol (CAS: 25813-25-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,5-Dibromo-4-pyridinol (CAS: 25813-25-6). This halogenated pyridinol derivative is a valuable building block in synthetic organic and medicinal chemistry. This document summarizes its known physical and chemical characteristics, outlines a plausible synthetic pathway based on related precursors, and discusses the broader significance of the pyridinol scaffold in drug discovery. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in chemical synthesis and drug design. A summary of its key properties is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

PropertyValueSource
CAS Number 25813-25-6Internal Database
Molecular Formula C₅H₃Br₂NO--INVALID-LINK--
Molecular Weight 252.89 g/mol --INVALID-LINK--
Melting Point 370°C (decomposes)--INVALID-LINK--
Boiling Point (Predicted) 317.5 ± 37.0 °C--INVALID-LINK--
Density (Predicted) 2.228 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 6.47 ± 0.10--INVALID-LINK--
LogP (Predicted) 2.3122--INVALID-LINK--
Topological Polar Surface Area (TPSA) 33.12 Ų--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 2--INVALID-LINK--
Rotatable Bonds 0--INVALID-LINK--

Tautomerism

This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 3,5-Dibromo-4(1H)-pyridone. This is a common characteristic of hydroxypyridines. The equilibrium can be influenced by factors such as the solvent and the physical state (solid, liquid, or gas). In solution, the pyridone form is often favored.

Tautomeric equilibrium of this compound.

Synthesis

While a direct, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible synthetic route can be proposed based on the synthesis of its precursors, particularly 3,5-dibromo-4-aminopyridine. The following workflow outlines a potential two-step synthesis starting from 4-aminopyridine.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization and Hydrolysis A 4-Aminopyridine C 3,5-Dibromo-4-aminopyridine A->C Reaction B N-Bromosuccinimide (NBS) in CCl₄ B->C Reagent D 3,5-Dibromo-4-aminopyridine F This compound D->F Reaction E 1. NaNO₂, H₂SO₄ 2. H₂O, Δ E->F Reagents

Proposed synthesis of this compound.
Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on established chemical transformations for similar compounds. These should be adapted and optimized by researchers in a laboratory setting.

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

  • Materials: 4-Aminopyridine, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve 4-aminopyridine in carbon tetrachloride in a round-bottom flask.

    • Slowly add N-bromosuccinimide (2.2 equivalents) to the solution at room temperature while stirring.

    • Continue stirring at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and wash the solid with CCl₄.

    • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., n-hexane) to obtain pure 3,5-dibromo-4-aminopyridine.

Step 2: Synthesis of this compound

  • Materials: 3,5-Dibromo-4-aminopyridine, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

  • Procedure:

    • Dissolve 3,5-dibromo-4-aminopyridine in a solution of sulfuric acid and water at a low temperature (0-5 °C).

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir for a short period at low temperature.

    • Slowly warm the reaction mixture to room temperature and then heat to induce hydrolysis of the diazonium salt.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain this compound.

    • Further purification can be achieved by recrystallization.

Biological Activity and Applications in Drug Development

While specific biological studies on this compound are not extensively documented in the public domain, the halogenated pyridinol scaffold is of considerable interest in medicinal chemistry. The pyridine ring is a common feature in many therapeutic agents, and the introduction of halogen atoms can significantly modulate a molecule's physicochemical and biological properties.[1]

Potential Roles in Drug Discovery:

  • Synthetic Intermediate: The primary application of this compound is likely as a versatile intermediate for the synthesis of more complex molecules. The bromine atoms can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of extensive molecular libraries for screening.[1]

  • Scaffold for Biologically Active Molecules: Pyridinol and pyridone moieties are present in numerous natural products and have demonstrated a range of biological activities, including anticancer and antiviral properties.[1] The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[1]

  • Fragment-Based Drug Design: Due to its relatively small size and defined chemical features, this compound could be a valuable fragment in fragment-based drug discovery campaigns to identify novel binding motifs for various protein targets.

The general workflow for utilizing a compound like this compound in a drug discovery program is illustrated below.

DrugDiscoveryWorkflow A This compound (Starting Material) B Chemical Modification (e.g., Cross-Coupling Reactions) A->B C Compound Library Synthesis B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

References

An In-depth Technical Guide to 3,5-Dibromo-4-pyridinol: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the halogenated heterocyclic compound, 3,5-Dibromo-4-pyridinol. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Core Physical and Chemical Properties

This compound, also known by its tautomeric form 3,5-Dibromo-4(1H)-pyridone, is a polysubstituted pyridine derivative. The presence of two bromine atoms and a hydroxyl group on the pyridine ring significantly influences its electronic properties and reactivity, making it an interesting candidate for further chemical exploration and as a scaffold in medicinal chemistry.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₅H₃Br₂NO-
Molecular Weight 252.89 g/mol -
Melting Point >300 °CPredicted
Boiling Point 317.5 ± 37.0 °CPredicted
Density 2.228 ± 0.06 g/cm³Predicted
pKa 6.47 ± 0.10Predicted
Appearance White to off-white solid-
Storage 2-8 °C-

Synthesis and Purification

Synthesis of 3,5-Dibromo-4-aminopyridine (Precursor)

Reaction Scheme:

G 4-Aminopyridine 4-Aminopyridine 3,5-Dibromo-4-aminopyridine 3,5-Dibromo-4-aminopyridine 4-Aminopyridine->3,5-Dibromo-4-aminopyridine NBS, AIBN, CCl4, rt, 24h

A schematic for the synthesis of the precursor, 3,5-Dibromo-4-aminopyridine.

Experimental Protocol:

  • Reaction Setup: In a 2000 mL three-necked flask equipped with a magnetic stirrer, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of azobisisobutyronitrile (AIBN).

  • Reagent Addition: At 20°C, add 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) in portions.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to confirm the conversion of the starting material and the intermediate 3-bromo-4-aminopyridine to the desired product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 1000 mL of carbon tetrachloride. Stir the mixture and then filter. Wash the filter cake twice with 200 mL of carbon tetrachloride.

  • Extraction: Wash the combined filtrate once with an aqueous sodium bicarbonate solution and then once with saturated brine.

  • Purification: Remove the solvent by rotary evaporation. Recrystallize the crude product from n-hexane to obtain white crystals of 3,5-dibromo-4-aminopyridine.[2][3]

Synthesis of this compound from 3,5-Dibromo-4-aminopyridine

Reaction Scheme:

G 3,5-Dibromo-4-aminopyridine 3,5-Dibromo-4-aminopyridine This compound This compound 3,5-Dibromo-4-aminopyridine->this compound 1. NaNO2, H2SO4, 0-5°C 2. H2O, Δ

A schematic for the conversion of the amino to the hydroxyl functional group.

Experimental Protocol:

  • Diazotization: In a three-necked flask, dissolve the synthesized 3,5-dibromo-4-aminopyridine in approximately 40% sulfuric acid at 15°C. Cool the solution to 0-5°C using an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5°C. Stir the mixture for an additional 15 minutes after the addition is complete.[3]

  • Hydrolysis: To the diazotization reaction mixture, add water and heat the solution to induce hydrolysis of the diazonium salt. The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound.

  • Work-up and Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Filter the solid, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectral Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show two singlets in the aromatic region, corresponding to the two equivalent protons at the C2 and C6 positions of the pyridine ring. A broad singlet corresponding to the hydroxyl proton would also be expected, which would be exchangeable with D₂O.

13C NMR Spectroscopy

The 13C NMR spectrum is predicted to show three distinct signals: one for the carbon atoms bearing the bromine atoms (C3 and C5), one for the carbon atoms adjacent to the nitrogen (C2 and C6), and one for the carbon atom attached to the hydroxyl group (C4). The chemical shifts will be influenced by the electronegativity of the bromine, nitrogen, and oxygen atoms. Based on data for pyridine, the C2/C6 carbons are expected around 150 ppm, the C4 carbon around 136 ppm, and the C3/C5 carbons around 124 ppm, with shifts influenced by the substituents.[4]

IR Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A C-O stretching vibration should be observable in the 1200-1300 cm⁻¹ range. The C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 for M, M+2, and M+4) would be a key feature for identifying the compound. Fragmentation patterns would likely involve the loss of bromine atoms and potentially the hydroxyl group.

Reactivity and Stability

Halogenated pyridines are known to be versatile intermediates in organic synthesis. The bromine atoms in this compound can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of functional groups.[1] The pyridinol moiety exists in tautomeric equilibrium with the corresponding pyridone form, which can influence its reactivity.[1]

The stability of this compound is expected to be good under standard laboratory conditions. However, as with many halogenated compounds, it should be stored in a cool, dark place to prevent potential degradation.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, pyridine derivatives are known to exhibit a wide range of pharmacological properties. One study on a different pyridine derivative, 4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline (FPTHQ), demonstrated its ability to induce senescence in ovarian cancer cells through the activation of the p21 signaling pathway.[5] This suggests that pyridinol scaffolds could potentially be investigated for similar activities.

The p21 (also known as CDKN1A) protein is a potent cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in cell cycle arrest in response to various stimuli, including DNA damage. The induction of p21 can lead to cellular senescence, a state of irreversible cell growth arrest, which is a tumor-suppressive mechanism.

Postulated Signaling Pathway

The following diagram illustrates a plausible signaling pathway by which a pyridinol derivative might induce cellular senescence, based on the known functions of the p21 pathway.

G Pyridinol This compound (or similar derivative) DNA_Damage DNA Damage Pyridinol->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Activates p21 p21 (CDKN1A) Upregulation p53->p21 Promotes Transcription CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits Senescence Cellular Senescence p21->Senescence Leads to Rb Rb Phosphorylation (Inhibition) CDK_Cyclin->Rb Phosphorylates Cell_Cycle Cell Cycle Progression E2F E2F Release Rb->E2F Sequesters E2F->Cell_Cycle Promotes

A postulated signaling pathway for pyridinol-induced cellular senescence via p21.

Experimental Workflow for Analysis

A standard experimental workflow for the analysis and characterization of synthesized this compound would involve a series of analytical techniques to confirm its identity, purity, and properties.

G Synthesis Synthesis of Crude This compound Purification Purification (Recrystallization) Synthesis->Purification Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purification->Structure Physical Physical Property Measurement Purification->Physical HPLC HPLC / LC-MS Purity->HPLC EA Elemental Analysis Purity->EA Optional NMR 1H and 13C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR MP Melting Point Determination Physical->MP

A typical experimental workflow for the analysis of this compound.

This workflow ensures a thorough characterization of the synthesized compound, providing the necessary data for its use in further research and development activities.

References

3,5-Dibromo-4-pyridinol molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 3,5-Dibromo-4-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for this compound. This compound belongs to the class of halogenated pyridinols, which are significant scaffolds in medicinal chemistry and drug design.

Molecular Structure and Properties

This compound, also known as 3,5-Dibromo-4-hydroxypyridine, is a heterocyclic compound with a pyridine ring substituted with two bromine atoms and a hydroxyl group. The presence of bromine atoms provides handles for further molecular functionalization through various cross-coupling reactions, making it a versatile intermediate in organic synthesis.[1] The pyridinol moiety can exist in a tautomeric equilibrium with its corresponding pyridone form.

Chemical Identifiers

IdentifierValue
Molecular Formula C5H3Br2NO
Molecular Weight 252.89 g/mol
CAS Number 25813-25-6[2], 141375-47-5[3][4]
Synonyms 3,5-Dibromo-4-hydroxypyridine, 3,5-Dibromopyridin-4-ol, 4-Hydroxy-3,5-dibromopyridine, 3,5-dibromopyridin-4(1H)-one

Note on CAS Number: Two CAS numbers are associated with this compound in various databases. The CAS number 25813-25-6 is listed in the FDA Global Substance Registration System.[2]

Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid
Boiling Point 317.5 ± 37.0 °C (Predicted)
Density 2.228 ± 0.06 g/cm³ (Predicted)
pKa 6.47 ± 0.10 (Predicted)
Storage Temperature 2-8°C

Proposed Synthesis Protocol

Step 1: Bromination of 4-Hydroxypyridine

The direct bromination of 4-hydroxypyridine is expected to yield 3,5-dibromo-4-hydroxypyridine due to the activating effect of the hydroxyl group directing the electrophilic substitution to the ortho positions.

  • Materials: 4-Hydroxypyridine, Bromine (Br2), Acetic Acid, Sodium hydroxide solution.

  • Procedure:

    • Dissolve 4-Hydroxypyridine in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture into ice-cold water to precipitate the product.

    • Neutralize the solution with a sodium hydroxide solution to precipitate any remaining product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Proposed Synthesis Workflow

Synthesis of this compound Proposed Synthesis of this compound A 4-Hydroxypyridine B Bromination (Br2, Acetic Acid) A->B C This compound B->C

Caption: Proposed synthesis of this compound from 4-Hydroxypyridine.

Potential Biological Activity and Signaling Pathways

Halogenated pyridinol scaffolds are of considerable interest in medicinal chemistry.[1] The pyridine ring is a common feature in numerous therapeutic agents, and the introduction of halogens and a hydroxyl group can modulate the biological properties of the molecule.[1] Pyridinols and their tautomeric pyridone forms are found in many natural products and have demonstrated a range of biological activities, including anticancer and antiviral properties.[1]

While specific studies on the signaling pathways directly affected by this compound are not extensively documented in the available literature, related pyridine-containing compounds have been investigated as inhibitors of various enzymes. For instance, certain pyridine derivatives have been synthesized and tested as phosphodiesterase type 4 (PDE4) inhibitors, which is a target for treating asthma and COPD.[5][6] The biological activity of this compound would need to be determined through specific in vitro and in vivo studies.

Logical Relationship of Compound Class to Potential Activity

Potential Biological Activity Logical Relationship of Compound Class to Potential Biological Activity A This compound B Class: Halogenated Pyridinols A->B belongs to C Known Biological Activities of Class B->C exhibits D Anticancer C->D E Antiviral C->E F Enzyme Inhibition (e.g., PDE4) C->F

Caption: Potential biological activities of this compound based on its chemical class.

Spectroscopic Data

Conclusion

This compound is a halogenated pyridinol with potential applications in drug discovery and organic synthesis. This guide provides essential information on its molecular structure and physicochemical properties. A feasible synthetic route has been proposed to facilitate its preparation for further research. Future studies should focus on the experimental validation of its synthesis, comprehensive spectroscopic characterization, and exploration of its biological activities and potential signaling pathway interactions.

References

In-Depth Technical Guide: Spectral Data for 4-Hydroxy-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectral and Methodological Analysis of 4-Hydroxy-3,5-dibromopyridine

Executive Summary

This technical guide addresses the request for in-depth spectral data, experimental protocols, and related biological pathway visualizations for the compound 4-hydroxy-3,5-dibromopyridine. A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for this particular molecule.

While a PubChem entry exists for 3,5-dibromo-1H-pyridin-4-one (a tautomer of 4-hydroxy-3,5-dibromopyridine), it does not contain experimental spectral data such as NMR, IR, or mass spectrometry.[1] Similarly, no peer-reviewed publications detailing the synthesis, characterization, or biological evaluation of 4-hydroxy-3,5-dibromopyridine could be identified. This suggests that the compound is not well-characterized in the public domain.

In light of this, and to provide relevant information, this guide presents a summary of available spectral data for the closely related and well-documented compound, 3,5-dibromopyridine . This information can serve as a valuable reference point for researchers working with halogenated pyridines.

Spectral Data for the Related Compound: 3,5-Dibromopyridine

The following tables summarize the available spectral data for 3,5-dibromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 3,5-Dibromopyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
8.61d2.0H-2, H-6Dioxane
8.15t2.0H-4Dioxane

Table 2: ¹³C NMR Spectral Data for 3,5-Dibromopyridine

Chemical Shift (δ) ppmAssignment
150.9C-2, C-6
142.9C-4
121.7C-3, C-5

Note: Specific experimental protocols for the acquisition of this NMR data were not detailed in the source materials.

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for 3,5-Dibromopyridine

Wavenumber (cm⁻¹)Interpretation
3070Aromatic C-H stretch
1550C=C/C=N ring stretch
1400C=C/C=N ring stretch
1020C-H in-plane bend
850C-H out-of-plane bend
740C-Br stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3,5-Dibromopyridine

m/zRelative Intensity (%)Fragment
237100[M+2]⁺
23550[M]⁺
15698[M-Br]⁺
7725[C₅H₃N]⁺

Note: The mass spectrum of 3,5-dibromopyridine displays a characteristic isotopic pattern for a molecule containing two bromine atoms.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of 4-hydroxy-3,5-dibromopyridine are not available due to the absence of published research.

For the related compound, 3,5-dibromopyridine, general synthetic procedures have been described. One common method involves the bromination of pyridine.[2] However, specific, detailed protocols for the acquisition of the presented spectral data are not consistently provided in the available literature. For researchers intending to synthesize and characterize 4-hydroxy-3,5-dibromopyridine, the following general workflow would be applicable.

General Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials Pyridine Derivative Bromination Bromination Starting_Materials->Bromination Hydroxylation Hydroxylation Bromination->Hydroxylation Purification Purification Hydroxylation->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity_Analysis Purity (e.g., HPLC) Purification->Purity_Analysis

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 3,5-Dibromo-4-pyridinol. This halogenated pyridinol derivative is of interest in medicinal chemistry and materials science, making its unambiguous characterization crucial. This document outlines the principles of the analytical techniques, detailed experimental protocols, and an interpretation of the expected spectral data.

Introduction to this compound and its Tautomerism

This compound is a heterocyclic organic compound. An important characteristic of this molecule is its existence in a tautomeric equilibrium between the pyridinol and pyridone forms. In solution and the solid state, the pyridone form is often favored. The presence of both tautomers can be observed and distinguished using spectroscopic techniques like FT-IR.

tautomerism pyridinol 3,5-Dibromo-4-hydroxypyridine (Pyridinol form) pyridone 3,5-Dibromo-1H-pyridin-4-one (Pyridone form) pyridinol->pyridone Equilibrium

Caption: Tautomeric equilibrium of this compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for both the pyridinol and the predominant pyridone tautomer. The key predicted vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignmentTautomer
3200-3500 (broad)MediumO-H stretch (hydrogen-bonded)Pyridinol
3000-3100MediumN-H stretchPyridone
2850-3000WeakAromatic C-H stretchBoth
1640-1680StrongC=O stretch (amide I)Pyridone
1550-1620MediumC=C and C=N ring stretchingBoth
1400-1500MediumC-C ring stretchingBoth
1200-1300StrongC-O stretchPyridinol
1000-1100MediumC-N stretchBoth
600-800StrongC-Br stretchBoth
675-900StrongAromatic C-H out-of-plane bendBoth
Experimental Protocol for FT-IR Analysis

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) or KBr pellet method is as follows:

Instrumentation:

  • Fourier-Transform Infrared Spectrometer with a DTGS or MCT detector.

  • ATR accessory with a diamond or germanium crystal, or a hydraulic press for KBr pellets.

Reagents and Materials:

  • This compound sample

  • Spectroscopy grade potassium bromide (KBr), dried

  • Spatula

  • Agate mortar and pestle

  • Pellet die set

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (KBr Pellet Method):

  • Sample Preparation: Dry the KBr powder in an oven to remove any moisture. Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

  • Grinding: Add the sample and KBr to an agate mortar and grind thoroughly with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the spectrometer and record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The obtained spectrum should be baseline corrected and the peaks labeled.

ftir_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Record Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data sample_scan->process

Caption: Experimental workflow for FT-IR analysis (KBr pellet method).

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data

For this compound (C₅H₃Br₂NO), the presence of two bromine atoms is a key feature in its mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. Electron Ionization (EI) is a common method for such molecules.

m/z (predicted)Relative IntensityAssignment
251~50%[M]⁺ (C₅H₃⁷⁹Br₂NO)⁺
253100%[M+2]⁺ (C₅H₃⁷⁹Br⁸¹BrNO)⁺
255~50%[M+4]⁺ (C₅H₃⁸¹Br₂NO)⁺
224/226/228Variable[M-HCN]⁺
172/174Variable[M-Br]⁺
94Variable[M-2Br]⁺
Experimental Protocol for Mass Spectrometry

The following is a general protocol for the analysis of this compound using an Electron Ionization Mass Spectrometer (EI-MS).

Instrumentation:

  • Mass spectrometer equipped with an Electron Ionization (EI) source.

  • Direct insertion probe or Gas Chromatograph (GC) inlet.

  • Quadrupole, Time-of-Flight (TOF), or Magnetic Sector mass analyzer.

Procedure (Direct Insertion Probe):

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Sample Loading: Apply a small aliquot of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

  • Instrument Setup: Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70 eV).

  • Sample Introduction: Insert the probe into the high-vacuum region of the mass spectrometer.

  • Data Acquisition: Gradually heat the probe to volatilize the sample into the ion source. Acquire mass spectra over the desired mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a dibrominated compound.

ms_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis dissolve Dissolve Sample load Load onto Probe dissolve->load introduce Introduce into MS load->introduce ionize Ionize (70 eV) introduce->ionize analyze Analyze Ions (m/z) ionize->analyze detect Detect and Process Data analyze->detect

Caption: Experimental workflow for EI-Mass Spectrometry analysis.

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust methodology for the structural characterization of this compound. FT-IR is instrumental in identifying the key functional groups and providing insight into the tautomeric equilibrium of the molecule. Mass spectrometry confirms the molecular weight and the presence of two bromine atoms through the distinct isotopic pattern of the molecular ion. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds.

3,5-Dibromo-4-pyridinol: An In-depth Technical Guide on Tautomerism and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium and stability of 3,5-Dibromo-4-pyridinol. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles and extrapolates from established principles of pyridone chemistry, data from closely related analogs, and computational studies to offer a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction to Tautomerism in 4-Pyridinol Systems

Pyridin-4-ol and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the enol form (4-hydroxypyridine) and the keto form (pyridin-4(1H)-one). This equilibrium is a critical determinant of the molecule's chemical and physical properties, including its reactivity, polarity, hydrogen bonding capabilities, and biological activity. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the surrounding solvent environment.

Generally, for 4-pyridinol systems, the keto tautomer, 4-pyridone, is the more stable and predominant form, particularly in polar solvents and in the solid state.[1][2] This preference is attributed to several factors, including the greater strength of the C=O double bond compared to the C=N double bond, and the ability of the pyridone form to participate in strong intermolecular N-H---O hydrogen bonding, which is especially stabilizing in the crystalline state.[3]

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the interconversion between the enol form (3,5-Dibromo-4-hydroxypyridine) and the keto form (3,5-Dibromo-pyridin-4(1H)-one).

Figure 1: Tautomeric equilibrium of this compound.

The presence of two bromine atoms at the 3 and 5 positions, which are ortho to the hydroxyl/keto group, is expected to influence the tautomeric equilibrium. Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect. This effect can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form, thereby shifting the equilibrium. Computational studies on halogenated pyridones would provide more precise insights into the magnitude of this effect.

Stability Analysis

The stability of the tautomers is a key factor in determining the predominant form.

Solid State: In the solid state, it is highly probable that this compound exists predominantly as the keto tautomer (3,5-Dibromo-4-pyridone) . This prediction is based on the known crystal structures of 4-pyridone and its derivatives, which are stabilized by extensive intermolecular N-H---O hydrogen bonding networks.[3] While a crystal structure for this compound is not available, the crystal structure of the closely related compound, 3,5-Dibromo-4-methylpyridine, shows a planar pyridinoid ring structure, which supports the pyridone-like arrangement in the solid phase for analogous compounds.

In Solution: The tautomeric equilibrium in solution is highly dependent on the solvent's polarity.

  • Polar Solvents (e.g., water, methanol, DMSO): In polar protic and aprotic solvents, the more polar keto tautomer (3,5-Dibromo-4-pyridone) is expected to be the major species. These solvents can effectively solvate the charge separation inherent in the pyridone structure and can participate in hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In nonpolar solvents, the less polar enol tautomer (3,5-Dibromo-4-hydroxypyridine) is likely to be more prevalent. In such environments, intramolecular hydrogen bonding, if sterically feasible, or a reduced penalty for the less polar form can shift the equilibrium.

Quantitative Data

Tautomer SystemConditionPredominant TautomerEstimated ΔG (kcal/mol)Reference
4-Pyridone/4-HydroxypyridineGas Phase4-Hydroxypyridine-2.4[1]
4-Pyridone/4-HydroxypyridinePolar Solvent4-Pyridone(Positive value)[2]
2-Pyridone/2-HydroxypyridineGas Phase2-Hydroxypyridine-0.3[1]
2-Pyridone/2-HydroxypyridineWater2-Pyridone~4.8[3]

Note: The ΔG values are for the conversion of the pyridinol to the pyridone form. A negative value indicates the pyridinol (enol) form is more stable, while a positive value indicates the pyridone (keto) form is more stable.

Experimental Protocols

To experimentally determine the tautomeric equilibrium and stability of this compound, the following well-established protocols can be employed.

Synthesis of this compound

A potential synthetic route to this compound could involve the bromination of 4-hydroxypyridine. A detailed protocol would need to be optimized, but a general procedure is outlined below.

synthesis reagents 4-Hydroxypyridine + Brominating Agent (e.g., NBS, Br2) + Solvent (e.g., Acetic Acid) reaction Reaction at controlled temperature reagents->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Figure 2: General synthetic workflow for this compound.

Protocol:

  • Reaction Setup: Dissolve 4-hydroxypyridine in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantitatively assessing tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.

Protocol:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in various deuterated solvents of differing polarities (e.g., DMSO-d6, CD3OD, CDCl3, and C6D6).

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample. The chemical shifts of the aromatic protons and the N-H or O-H proton (if observable) will be distinct for each tautomer.

  • Data Analysis: Identify the characteristic signals for the keto and enol forms. The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form. For example, the signal for the proton at C2 (and C6) would likely have a different chemical shift in the pyridinol versus the pyridone form.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra to further confirm the assignments. The chemical shift of the C4 carbon will be significantly different for the C-O of the enol versus the C=O of the keto form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms will have different chromophores and thus different absorption spectra.

Protocol:

  • Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: The keto form (pyridone) typically exhibits a longer wavelength absorption maximum (λmax) compared to the enol form (pyridinol). By comparing the spectra in different solvents, the shift in the tautomeric equilibrium can be qualitatively assessed. For a quantitative analysis, the molar absorptivity of each pure tautomer would be required, which can often be estimated using "fixed" derivatives (N-methyl for the keto form and O-methyl for the enol form).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the structure in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, cooling of a hot saturated solution, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions and connectivity, which will unambiguously identify the predominant tautomer in the solid state.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, with the equilibrium between the pyridinol and pyridone forms being highly sensitive to the surrounding environment. Based on established principles and data from analogous compounds, the keto tautomer (3,5-Dibromo-4-pyridone) is expected to be the more stable and predominant form in the solid state and in polar solvents. In contrast, the enol tautomer (3,5-Dibromo-4-hydroxypyridine) is likely to be more favored in the gas phase and in nonpolar solvents. The experimental protocols outlined in this guide provide a framework for the definitive characterization and quantitative analysis of this important tautomeric system. Such studies are essential for a deeper understanding of the structure-property relationships of halogenated pyridinols and for their rational application in drug discovery and materials science.

References

3,5-Dibromo-4-pyridinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dibromo-4-pyridinol, a halogenated pyridinol of significant interest in medicinal chemistry and drug development. This document covers its commercial availability, purity, representative synthetic and purification protocols, and explores its potential role as a kinase inhibitor by examining a relevant signaling pathway.

Commercial Availability and Purity

This compound and its analogs are available from various chemical suppliers. The purity of these compounds is crucial for reliable experimental results, and researchers should carefully consider the specifications provided by the supplier. Below is a summary of commercially available this compound and a closely related analog.

CompoundSupplierStated Purity
This compoundChemsigma International Co., Ltd.95+%[1]
3,5-Dibromo-4-methylpyridineTokyo Chemical Industry (TCI)>98.0% (GC)
3,5-Dibromo-4-methylpyridineCenmed Enterprises≥ 98% (GC)[2]

Experimental Protocols

Representative Synthesis of this compound

This hypothetical two-step synthesis starts from the commercially available 4-aminopyridine.

Step 1: Bromination of 4-aminopyridine to yield 3,5-dibromo-4-aminopyridine

This step is adapted from a patented method for the synthesis of 3,5-dibromo-4-iodopyridine[3].

  • In a well-ventilated fume hood, to a solution of 4-aminopyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) in stoichiometric amounts.

  • The reaction mixture is stirred at room temperature for a specified period, for example, 24 hours.

  • The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The resulting precipitate, crude 3,5-dibromo-4-aminopyridine, is collected by filtration.

Step 2: Diazotization of 3,5-dibromo-4-aminopyridine and subsequent hydroxylation

This step is a modification of the Sandmeyer-type reaction described for the synthesis of 3,5-dibromo-4-iodopyridine[3].

  • The crude 3,5-dibromo-4-aminopyridine is dissolved in an aqueous acidic solution, for instance, sulfuric acid.

  • The solution is cooled to 0-5°C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • The reaction mixture containing the diazonium salt is then heated. The diazonium group is replaced by a hydroxyl group from the water, yielding this compound.

  • After cooling, the product can be extracted with an organic solvent.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[4][5][6][7] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

  • The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of solvents like n-hexane and ethyl acetate).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • The hot solution is filtered to remove any insoluble impurities and the activated charcoal.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • The purified crystals of this compound are collected by vacuum filtration and washed with a small amount of the cold solvent.

  • The crystals are then dried under vacuum to remove any residual solvent. The purity of the final product should be assessed by techniques such as melting point determination and spectroscopy.

Potential Mechanism of Action: Kinase Inhibition

Halogenated pyridinols are a class of compounds that have shown potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[8] While the specific biological targets of this compound have not been extensively studied, its structural similarity to known kinase inhibitors suggests that it may act through a similar mechanism. One of the most well-studied kinase signaling pathways in the context of drug development is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Representative Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9][10][11] Dysregulation of this pathway is a hallmark of many cancers. Small molecule tyrosine kinase inhibitors (TKIs) that are ATP-competitive are a major class of drugs that target EGFR.[12] These inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[3][13][14]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by an ATP-competitive inhibitor, which could be a potential mechanism of action for a compound like this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Activates ATP ATP ATP->Dimerization Phosphorylates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Dimerization Blocks ATP Binding Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Kinase Inhibition Assay

To determine if this compound inhibits EGFR or other kinases, a standard in vitro kinase assay can be performed. The following diagram outlines a typical experimental workflow.

Kinase_Assay_Workflow Start Start: Prepare Reagents Kinase Purified Kinase (e.g., EGFR) Start->Kinase Substrate Kinase Substrate (Peptide or Protein) Start->Substrate ATP ATP (radiolabeled or coupled to detection system) Start->ATP Compound This compound (Varying Concentrations) Start->Compound Incubation Incubate Components Kinase->Incubation Substrate->Incubation ATP->Incubation Compound->Incubation Detection Detect Phosphorylated Substrate Incubation->Detection Analysis Data Analysis: Determine IC50 Detection->Analysis End End: Assess Inhibitory Activity Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a readily accessible halogenated pyridinol with potential applications in drug discovery. While further research is needed to fully elucidate its biological activity and mechanism of action, its structural features suggest that it may act as a kinase inhibitor. The experimental protocols and the representative signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. As with any research chemical, it is imperative to source high-purity material and to rigorously characterize its biological effects in relevant assay systems.

References

The Cornerstone of Innovation: A Technical Guide to the Fundamental Reactivity of the 3,5-Dibromo-4-pyridinol Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dibromo-4-pyridinol scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the fundamental reactivity of this scaffold, including its synthesis, tautomerism, and the reactivity of its key functional groups. Detailed experimental protocols for seminal reactions are provided, alongside a comprehensive summary of quantitative data. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: The Significance of the this compound Scaffold

Halogenated pyridinol scaffolds are of considerable significance in organic and medicinal chemistry. The pyridine ring itself is a vital component in numerous therapeutic agents, valued for its ability to enhance water solubility and engage in critical biological interactions.[1] The introduction of bromine atoms at the 3 and 5 positions, combined with a hydroxyl group at the 4-position, bestows the this compound scaffold with a unique combination of electronic and steric properties.

The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of diverse and complex molecular libraries.[1] Furthermore, the pyridinol moiety exists in a tautomeric equilibrium with its corresponding pyridone form, a structural motif found in many natural products with demonstrated biological activities, including anticancer and antiviral properties.[1] The hydroxyl group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets.[1] This unique combination of features makes this compound a highly attractive starting material for drug discovery and the development of novel functional materials.[1]

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached from commercially available starting materials such as 4-aminopyridine. The key intermediate is 3,5-dibromo-4-aminopyridine, which can then be converted to the target pyridinol.

Synthesis of 3,5-Dibromo-4-aminopyridine

A common route to 3,5-dibromo-4-aminopyridine involves the bromination of 4-aminopyridine.

Experimental Protocol: Synthesis of 3,5-Dibromo-4-aminopyridine [2]

  • Materials: 4-aminopyridine, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride.

  • Procedure:

    • In a 2000 mL three-necked flask, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of AIBN.

    • At 20°C, add 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) in batches.

    • Allow the reaction to proceed at room temperature for 24 hours.

    • After the reaction, cool the mixture to room temperature and pour it into 1000 mL of carbon tetrachloride.

    • Stir, filter the mixture, and wash the filter cake twice with 200 mL of carbon tetrachloride.

    • Wash the filtrate with a sodium bicarbonate aqueous solution once, followed by a saturated brine solution.

    • Remove the solvent by rotary evaporation to obtain the crude product.

    • Recrystallize the crude product from n-hexane to yield white 3,5-dibromo-4-aminopyridine.

  • Yield: 89.6%[2]

Synthesis of this compound from 3,5-Dibromo-4-aminopyridine

The conversion of the amino group to a hydroxyl group can be achieved via a diazotization reaction followed by hydrolysis.

Experimental Protocol: Synthesis of this compound (Generalized)

  • Materials: 3,5-dibromo-4-aminopyridine, Sulfuric acid, Sodium nitrite, Water.

  • Procedure:

    • In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine in 30-60% sulfuric acid with heating and stirring.

    • Cool the reaction flask to 0-5°C using an ice-salt bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.

    • After the addition is complete, stir the mixture for an additional 15 minutes.

    • Rapidly heat the reaction mixture to a higher temperature and maintain for 2 hours to facilitate hydrolysis of the diazonium salt.

    • Cool the reaction mixture and pour it into ice water to precipitate the crude product.

    • Filter the mixture and neutralize the filtrate with a 10% sodium hydroxide solution to a pH of 6.0 to precipitate any remaining product.

    • Combine the solids and recrystallize from a suitable solvent to obtain pure this compound.

Tautomerism

The this compound scaffold exists in a tautomeric equilibrium between the pyridinol and pyridone forms. This equilibrium is a critical aspect of its reactivity, influencing which atom (oxygen or nitrogen) acts as the nucleophile in alkylation and acylation reactions. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Caption: Tautomeric equilibrium of the this compound scaffold.

Fundamental Reactivity

The reactivity of the this compound scaffold is dominated by three key features: the hydroxyl/pyridone moiety, the bromine atoms at the 3 and 5 positions, and the pyridine ring itself.

Reactivity of the Hydroxyl/Pyridone Group

The hydroxyl group can undergo typical reactions such as etherification and esterification.[1] These reactions are fundamental for modifying the scaffold's properties, for instance, to create prodrugs or to tune solubility.[1]

O-alkylation to form ethers can be achieved via the Williamson ether synthesis.[1] This involves deprotonating the hydroxyl group with a base to form the pyridinolate anion, which then acts as a nucleophile.

Experimental Protocol: O-Alkylation of this compound (Generalized) [1]

  • Materials: this compound, Alkyl halide (e.g., methyl iodide), Base (e.g., Sodium hydride or Potassium carbonate), Anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • To a stirred suspension of this compound in the anhydrous solvent, add the base portion-wise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the alkyl halide dropwise at 0°C.

    • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Due to the tautomerism, N-alkylation of the pyridone form is also possible and can sometimes compete with O-alkylation. The regioselectivity can be influenced by the choice of base, solvent, and alkylating agent.

The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr). However, it can be readily converted into a more labile group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃).[1] The resulting 3,5-dibromo-4-chloropyridine is a highly valuable intermediate for SNAr reactions.[1]

functionalization_workflow start This compound o_alkylation O-Alkylation (Williamson Ether Synthesis) start->o_alkylation Base, R-X n_alkylation N-Alkylation start->n_alkylation Base, R-X conversion Conversion to 3,5-Dibromo-4-chloropyridine start->conversion POCl3 snar Nucleophilic Aromatic Substitution (SNAr) conversion->snar Nu-

Caption: Reactivity of the hydroxyl/pyridone group.

Reactivity of the Bromine Atoms: Cross-Coupling Reactions

The bromine atoms at the 3 and 5 positions are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. This reactivity is central to the utility of the scaffold in constructing complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)

  • Materials: this compound derivative (e.g., O-protected), Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent system (e.g., Dioxane/water or Toluene/ethanol/water).

  • Procedure:

    • To a flask, add the this compound derivative, arylboronic acid, palladium catalyst, and base.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between the aryl bromide and an amine, catalyzed by a palladium complex. This reaction is a powerful tool for introducing a wide range of amino functionalities.

Experimental Protocol: Buchwald-Hartwig Amination (Generalized)

  • Materials: this compound derivative, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos or SPhos), Base (e.g., NaOtBu or K₃PO₄), Anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the this compound derivative, amine, palladium catalyst, ligand, and base in a reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120°C) with stirring.

    • Monitor the reaction for completion.

    • After cooling, quench the reaction and extract the product.

    • Purify by column chromatography.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for introducing alkynyl moieties.

Experimental Protocol: Sonogashira Coupling (Generalized)

  • Materials: this compound derivative, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine or Diisopropylamine), Solvent (e.g., THF or DMF).

  • Procedure:

    • Dissolve the this compound derivative, terminal alkyne, palladium catalyst, and CuI in the solvent.

    • Add the base and stir the mixture under an inert atmosphere at room temperature or with gentle heating.

    • Upon completion, filter the reaction mixture to remove the precipitated salts.

    • Concentrate the filtrate and purify the residue by column chromatography.

cross_coupling_pathways start This compound (or O/N-protected derivative) suzuki Suzuki-Miyaura Coupling start->suzuki Pd catalyst, Base R-B(OH)2 buchwald Buchwald-Hartwig Amination start->buchwald Pd catalyst, Base R2NH sonogashira Sonogashira Coupling start->sonogashira Pd catalyst, Cu(I) Base, R-C≡CH aryl_product 3-Aryl-5-bromo-4-pyridinol derivative suzuki->aryl_product amino_product 3-Amino-5-bromo-4-pyridinol derivative buchwald->amino_product alkynyl_product 3-Alkynyl-5-bromo-4-pyridinol derivative sonogashira->alkynyl_product

Caption: Cross-coupling reactions at the bromine positions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. As discussed, the hydroxyl group at the 4-position can be converted to a better leaving group (e.g., chlorine) to enable SNAr reactions at this position. The nitrogen atom in the ring stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack at the C4 position.[1][3]

Quantitative Data Summary

Property/ReactionAnalyte/SubstrateValue/YieldConditions/Notes
Physical Properties
Predicted pKaThis compound6.47
Synthesis
Synthesis of Precursor3,5-Dibromo-4-aminopyridine89.6%From 4-aminopyridine and NBS.[2]
Cross-Coupling Reactions (Yields for related systems)
Suzuki-Miyaura Coupling3-Chloro-5-bromo-6-phenylpyridazineHighReaction occurs selectively at the C5-bromo position.
Sonogashira Coupling3,5-Dibromo-2,6-dichloropyridineGoodMono-, di-, tri-, and tetra-alkynylated products can be obtained by controlling stoichiometry and conditions.[4][5]

Conclusion

The this compound scaffold presents a rich and versatile platform for chemical synthesis. Its fundamental reactivity is characterized by the tautomeric nature of the 4-pyridinol/pyridone system and the susceptibility of the 3- and 5-bromo substituents to a wide array of palladium-catalyzed cross-coupling reactions. A thorough understanding of these reactive principles, as outlined in this guide, is paramount for leveraging this scaffold to its full potential in the design and synthesis of novel pharmaceuticals and advanced materials. The provided experimental frameworks offer a solid foundation for researchers to explore and expand upon the chemistry of this important heterocyclic core.

References

3,5-Dibromo-4-pyridinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-pyridinol is a halogenated pyridinol derivative of significant interest in medicinal chemistry and organic synthesis. As a member of the halogenated pyridine family, it serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The presence of bromine atoms at the 3 and 5 positions, combined with a hydroxyl group at the 4 position, imparts unique chemical properties that are valuable for further functionalization and molecular scaffolding. This technical guide provides a detailed overview of the discovery, history, chemical properties, and synthesis of this compound, along with relevant experimental protocols and data presented for ease of reference.

Introduction and Historical Context

The discovery of this compound is not marked by a singular event but is rather embedded in the broader history of the exploration of halogenated pyridines in the 20th century. The pyridine scaffold itself is a fundamental building block in numerous therapeutic agents, valued for its ability to enhance water solubility and engage in biological interactions.[1] The introduction of halogen atoms, particularly bromine, onto the pyridine ring was a strategic development to create versatile intermediates. These halogenated pyridines serve as key precursors in a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₅H₃Br₂NO
Molecular Weight 252.89 g/mol
Appearance White to off-white solid
Boiling Point 317.5 ± 37.0 °C (Predicted)
Density 2.228 ± 0.06 g/cm³ (Predicted)
pKa 6.47 ± 0.10 (Predicted)
Storage Temperature 2-8°C

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a highly plausible and logical synthetic route involves the diazotization of 3,5-dibromo-4-aminopyridine followed by hydrolysis of the resulting diazonium salt. This is a standard and well-established method for the introduction of a hydroxyl group onto an aromatic ring.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the readily available 4-aminopyridine.

Synthetic Pathway of this compound 4-Aminopyridine 4-Aminopyridine 3,5-Dibromo-4-aminopyridine 3,5-Dibromo-4-aminopyridine 4-Aminopyridine->3,5-Dibromo-4-aminopyridine Bromination This compound This compound 3,5-Dibromo-4-aminopyridine->this compound Diazotization & Hydrolysis

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

A common method for the dibromination of 4-aminopyridine involves the use of a brominating agent such as N-bromosuccinimide (NBS).

  • Materials: 4-aminopyridine, N-bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Azobisisobutyronitrile (AIBN - catalyst).

  • Procedure:

    • In a three-necked flask, dissolve 4-aminopyridine (1.0 mol) and a catalytic amount of AIBN in carbon tetrachloride.

    • At 20°C, add N-bromosuccinimide (2.2 mol) portion-wise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC until the starting material and the mono-brominated intermediate are consumed.

    • Upon completion, cool the reaction mixture and pour it into additional carbon tetrachloride.

    • Filter the mixture and wash the filter cake with carbon tetrachloride.

    • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from n-hexane to yield white crystals of 3,5-dibromo-4-aminopyridine.

Step 2: Synthesis of this compound (Proposed)

This proposed protocol is based on the Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a hydroxyl group through hydrolysis. A similar procedure is used to synthesize the iodo-analogue.

  • Materials: 3,5-dibromo-4-aminopyridine, Sulfuric acid (H₂SO₄), Sodium nitrite (NaNO₂), Water, Ice.

  • Procedure:

    • In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine (1.0 mol) in 40-60% sulfuric acid at 15°C.

    • Cool the reaction mixture to 0-5°C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1-1.5 mol) in water dropwise, maintaining the temperature between 0-5°C.

    • After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.

    • To facilitate hydrolysis of the diazonium salt, the reaction mixture can be gently warmed or added to boiling water. The exact conditions would require optimization.

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Neutralize the solution carefully with a base (e.g., sodium hydroxide) to a pH of approximately 6-7.

    • Filter the precipitate, wash with cold water, and dry.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Data (Predicted)

Spectroscopy Predicted Data
¹H NMR The ¹H NMR spectrum is expected to show a singlet for the two equivalent protons at the 2 and 6 positions of the pyridine ring. The chemical shift would likely be in the aromatic region, influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl group. A broad singlet for the hydroxyl proton would also be expected, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR The ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The carbon attached to the hydroxyl group (C4) would be significantly downfield, while the carbons attached to the bromine atoms (C3/C5) would also be deshielded. The C2/C6 carbons would be at a more upfield position relative to the substituted carbons.
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound.
Infrared (IR) The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. C-Br stretching vibrations would appear in the lower frequency region of the spectrum.

Applications in Drug Development and Research

Halogenated pyridinol scaffolds are of considerable importance in medicinal chemistry. The bromine atoms in this compound can serve as versatile handles for further chemical modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug screening.

The pyridinol core itself can participate in crucial hydrogen bonding interactions with biological targets.[1] The unique electronic and steric properties conferred by the bromine and hydroxyl groups make this compound an attractive starting material for the development of new therapeutic agents targeting a variety of diseases.

Logical Workflow for Utilizing this compound in Research

The following diagram illustrates a logical workflow for researchers and drug development professionals interested in utilizing this compound.

Research Workflow for this compound cluster_0 Synthesis and Characterization cluster_1 Chemical Derivatization cluster_2 Biological Evaluation Synthesis Synthesis of this compound Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification CrossCoupling Cross-Coupling Reactions (Suzuki, Stille, etc.) Purification->CrossCoupling Versatile Intermediate LibrarySynthesis Compound Library Synthesis CrossCoupling->LibrarySynthesis Screening High-Throughput Screening LibrarySynthesis->Screening Diverse Chemical Entities HitIdentification Hit Identification and Validation Screening->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization Preclinical Preclinical Development LeadOptimization->Preclinical Candidate Drug

Caption: A logical workflow for the use of this compound.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The presence of two bromine atoms and a hydroxyl group on the pyridine ring provides a rich platform for chemical diversification. This technical guide consolidates the available information on this compound and provides a framework for its synthesis and application in research and development, particularly for scientists and professionals in the pharmaceutical industry. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3,5-Dibromo-4-pyridinol, a versatile scaffold for the development of novel therapeutic agents. The protocols focus on palladium-catalyzed cross-coupling reactions and etherification, enabling the creation of diverse chemical libraries for drug discovery programs.

Application Notes:

The halogenated pyridinol scaffold is a privileged structure in medicinal chemistry due to its presence in numerous therapeutic agents and its ability to enhance the aqueous solubility of drug candidates.[1] The bromine atoms at the 3 and 5 positions of this compound serve as versatile handles for functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This allows for the introduction of a wide range of substituents, leading to the generation of novel compounds with diverse pharmacological activities.

Derivatives of substituted pyridines have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology. For instance, certain pyridine-based compounds have been identified as potent inhibitors of PIM-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[2] Inhibition of PIM-1 can lead to the suppression of tumor growth, making its inhibitors promising anticancer agents.

Another important target is the p38 MAP kinase, a key regulator of cellular responses to stress and inflammation.[3][4][5][6][7] Dysregulation of the p38 MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders. Substituted pyrazolo[1,5-a]pyridines have been successfully developed as p38 kinase inhibitors.[7]

Furthermore, diarylpyridine derivatives have been investigated as inhibitors of tubulin polymerization.[8] By disrupting the dynamics of microtubules, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells, highlighting another avenue for the development of pyridine-based therapeutics.[8][9][10][11][12]

The synthetic protocols provided herein enable the systematic exploration of the chemical space around the this compound core, facilitating the development of new drug candidates targeting these and other important signaling pathways.

Experimental Protocols:

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Diaryl-4-pyridinol Derivatives

This protocol describes the synthesis of 3,5-diaryl-4-pyridinol derivatives from this compound and arylboronic acids. The reaction is catalyzed by a palladium complex.[13][14][15][16]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diaryl-4-pyridinol derivative.

Buchwald-Hartwig Amination for the Synthesis of 3,5-Diamino-4-pyridinol Derivatives

This protocol outlines the synthesis of 3,5-diamino-4-pyridinol derivatives via a palladium-catalyzed cross-coupling reaction between this compound and an amine.[9][17][18][19][20][21][22]

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (2.5 eq), sodium tert-butoxide (2.5 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.04 eq) to a dry Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C for 16-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-diamino-4-pyridinol derivative.

Williamson Ether Synthesis for the Synthesis of 4-Alkoxy-3,5-dibromopyridine Derivatives

This protocol details the etherification of the hydroxyl group of this compound.[1][23][24][25][26]

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 4-alkoxy-3,5-dibromopyridine derivative.

Data Presentation:

Table 1: Synthesis of 3,5-Disubstituted-4-pyridinol Derivatives via Suzuki-Miyaura Coupling.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-Diphenyl-4-pyridinol85
24-Methoxyphenylboronic acid3,5-Bis(4-methoxyphenyl)-4-pyridinol95[8]
33,4,5-Trimethoxyphenylboronic acid3,5-Bis(3,4,5-trimethoxyphenyl)-4-pyridinol92
44-Fluorophenylboronic acid3,5-Bis(4-fluorophenyl)-4-pyridinol88

Table 2: Synthesis of 3,5-Disubstituted-4-pyridinol Derivatives via Buchwald-Hartwig Amination.

EntryAmineProductYield (%)
1Morpholine3,5-Dimorpholino-4-pyridinol75
2Piperidine3,5-Dipiperidino-4-pyridinol72
3Aniline3,5-Dianilino-4-pyridinol68
4Benzylamine3,5-Bis(benzylamino)-4-pyridinol70

Table 3: Synthesis of 4-Alkoxy-3,5-dibromopyridine Derivatives via Williamson Ether Synthesis.

EntryAlkyl HalideProductYield (%)
1Methyl iodide3,5-Dibromo-4-methoxypyridine92
2Ethyl bromide3,5-Dibromo-4-ethoxypyridine88
3Benzyl bromide4-(Benzyloxy)-3,5-dibromopyridine85

Visualizations:

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a key signaling pathway targeted by pyridine derivatives and a general experimental workflow for their synthesis and evaluation.

p38_MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Receptor Extracellular_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MK2, PRAK) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor 3,5-Disubstituted Pyridinol (p38 Inhibitor) Inhibitor->p38_MAPK

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-2, IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription Substrates Downstream Substrates (e.g., Bad, c-Myc) PIM1->Substrates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Inhibitor 3,5-Disubstituted Pyridinol (PIM-1 Inhibitor) Inhibitor->PIM1

Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (Suzuki, Buchwald-Hartwig, Williamson Ether Synthesis) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assays, Antiproliferative Assays) Purification->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: General Experimental Workflow for Derivative Synthesis and Evaluation.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] Its applications are particularly significant in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.[4]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3,5-Dibromo-4-pyridinol, a versatile building block for the synthesis of substituted pyridinols and pyridones. The protocol is designed to be a starting point for researchers, with adaptable conditions based on the specific requirements of the desired product.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents per bromine atom)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents per bromine atom)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq. for monosubstitution, 2.2-3.0 eq. for disubstitution), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq. per bromine).

  • Solvent Addition: Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v). The reaction mixture is typically prepared at a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of brominated pyridine derivatives, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling of Bromopyridines

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (3:1)6093
2Pd(PPh₃)₄ (5)-K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95Moderate to Good
3PdCl₂(dppf) (10)-Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)85Not specified
4Pd₂(dba)₃ (1.5)JohnPhos (0.2)Cs₂CO₃ (3.0)THF/H₂O4090

Data adapted from representative Suzuki-Miyaura coupling reactions of various bromopyridine substrates.[6][7][8][9]

Table 2: Substrate Scope with Phenylboronic Acid

EntrySubstrateProductYield (%)
12-Bromopyridine2-Phenylpyridine74-85
23-Bromopyridine3-Phenylpyridine68-93
34-Bromopyridine4-Phenylpyridine70-82
42,6-Dibromopyridine (mono-coupling)2-Bromo-6-phenylpyridine65
53,5-Dibromopyridine (mono-coupling)3-Bromo-5-phenylpyridine72

Yields are representative and can vary based on specific reaction conditions.

Visualizations

experimental_workflow reagents Reagents: This compound Arylboronic Acid Pd Catalyst, Base setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Mixture solvent->degas reaction Heat & Stir (80-110°C, 2-24h) degas->reaction workup Work-up: Quench, Extract reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product suzuki_catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdiil_complex R¹-Pd(II)L₂-X pd0->pdiil_complex R¹-X transmetalation Transmetalation pdiil_intermediate R¹-Pd(II)L₂-R² pdiil_complex->pdiil_intermediate R²-B(OR)₂ Base pdiil_intermediate->pd0 reductive_elimination Reductive Elimination product R¹-R² pdiil_intermediate->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from aryl halides.[1][3] The amination of heteroaromatic compounds, particularly pyridines, is of significant interest as these motifs are prevalent in pharmaceuticals.

This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 3,5-Dibromo-4-pyridinol. This substrate presents unique challenges due to the presence of two bromine atoms, offering the potential for both mono- and di-amination, and a hydroxyl group that can influence the reactivity of the pyridine ring and potentially interact with the basic reaction conditions. The following protocols are designed as a starting point for the development of both selective mono-amination and double amination of this compound.

Key Reaction Parameters:

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium source, ligand, base, and solvent. For a substrate such as this compound, the choice of these components is critical to control selectivity and achieve a good yield.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective pre-catalysts.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle.[3] For heteroaryl halides, ligands such as Xantphos, RuPhos, and XPhos have shown excellent performance.[4][5] The choice of ligand can significantly impact the reaction rate and selectivity.

  • Base: A non-nucleophilic base is required to deprotonate the amine. Strong bases like sodium tert-butoxide (NaOtBu) are frequently used. However, for substrates with sensitive functional groups, milder bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be advantageous and may be crucial for the 4-pyridinol substrate.[4][6]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.

Experimental Protocols

The following are proposed starting protocols for the mono- and di-amination of this compound. Optimization of temperature, reaction time, and stoichiometry of reagents may be necessary.

Protocol 1: Selective Mono-amination of this compound

This protocol is designed to favor the formation of the mono-aminated product. Key to this is using a slight excess of the amine and carefully controlling the reaction time.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).

  • Add Cs₂CO₃ (2.0 equiv) to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous dioxane, followed by the amine (1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Double Amination of this compound

This protocol aims to achieve di-substitution by using a larger excess of the amine and potentially a stronger base and longer reaction time.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (3.0 equiv) to a dry Schlenk flask.

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.03 equiv) and RuPhos (0.06 equiv) in anhydrous toluene.

  • Add the catalyst-ligand mixture to the Schlenk flask containing the base.

  • Add this compound (1.0 equiv) to the flask.

  • Add the amine (2.5 - 3.0 equiv) dissolved in anhydrous toluene.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require up to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Starting Conditions for Optimization

The following table outlines suggested starting conditions for the Buchwald-Hartwig amination of this compound. Yields are hypothetical and will require experimental validation and optimization.

EntryTarget ProductAmine (equiv)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield Range
1Mono-amination1.2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1004-1250-70%
2Mono-amination1.2Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (3.0)Toluene1106-1645-65%
3Di-amination2.5Pd₂(dba)₃ (3)RuPhos (6)NaOtBu (3.0)Toluene11012-2460-80%
4Di-amination3.0Pd(OAc)₂ (4)XPhos (8)NaOtBu (3.0)Dioxane10016-2455-75%

Visualizations

Logical Workflow for Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for setting up a Buchwald-Hartwig amination reaction.

G Experimental Workflow start Prepare Dry Glassware (Schlenk Flask) inert Establish Inert Atmosphere (N2 or Ar) start->inert reagents Add Solid Reagents: - this compound - Pd Catalyst - Ligand - Base inert->reagents solvent Add Anhydrous Solvent reagents->solvent amine Add Amine solvent->amine reaction Heat and Stir Reaction Mixture amine->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Workup: - Cool & Quench - Extraction monitoring->workup If complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of the Buchwald-Hartwig Amination

This diagram outlines the key steps in the palladium-catalyzed C-N bond formation.

G Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br lig_ex Amine Coordination ox_add->lig_ex + R₂NH - Br⁻ red_elim Reductive Elimination Precursor lig_ex->red_elim + Base - [Base-H]⁺ red_elim->pd0 Reductive Elimination product Ar-NR₂ red_elim->product center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for O-alkylation of 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the O-alkylation of 3,5-dibromo-4-pyridinol, a key transformation in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and materials science. The described protocol is based on the Williamson ether synthesis, a robust and versatile method for the formation of ether linkages.

Introduction

This compound is a valuable building block in organic synthesis. The presence of two bromine atoms on the pyridine ring offers opportunities for further functionalization through cross-coupling reactions, while the hydroxyl group at the 4-position allows for the introduction of various alkoxy side chains. O-alkylation of this substrate yields 4-alkoxy-3,5-dibromopyridine derivatives, which are precursors to a wide range of biologically active molecules and functional materials. The Williamson ether synthesis is a reliable method for this transformation, involving the deprotonation of the pyridinol to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2][3]

General Reaction Scheme

The O-alkylation of this compound proceeds via a nucleophilic substitution reaction. The pyridinol is first treated with a strong base to form the corresponding alkoxide, which then reacts with an alkyl halide to yield the desired 4-alkoxy-3,5-dibromopyridine.

O_Alkylation_Reaction cluster_reactants Reactants cluster_products Products Pyridinol This compound Product 4-Alkoxy-3,5-dibromopyridine Pyridinol->Product 1. Deprotonation 2. Nucleophilic Substitution Base Base (e.g., NaH) Base->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct NaX + H₂

Caption: General scheme of the Williamson ether synthesis for the O-alkylation of this compound.

Experimental Protocol

This protocol provides a general method for the O-alkylation of this compound using various primary alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF (approximately 0.1 M concentration of the substrate).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Slowly add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide. Gentle heating (e.g., to 50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkoxy-3,5-dibromopyridine.

Data Presentation

The following table summarizes the expected products and their characterization data for the O-alkylation of this compound with different alkylating agents.

Alkylating Agent (R-X)Product (4-Alkoxy-3,5-dibromopyridine)Molecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected Mass Spec (m/z)
Methyl Iodide3,5-Dibromo-4-methoxypyridine266.93~8.4 (s, 2H, Ar-H), ~4.0 (s, 3H, OCH₃)[M+H]⁺: 267.9, 269.9, 271.9
Ethyl Bromide3,5-Dibromo-4-ethoxypyridine280.95~8.4 (s, 2H, Ar-H), ~4.2 (q, 2H, OCH₂), ~1.5 (t, 3H, CH₃)[M+H]⁺: 281.9, 283.9, 285.9
Benzyl Bromide4-(Benzyloxy)-3,5-dibromopyridine343.03~8.4 (s, 2H, Ar-H), ~7.3-7.5 (m, 5H, Ph-H), ~5.2 (s, 2H, OCH₂Ph)[M+H]⁺: 343.9, 345.9, 347.9

Note: The exact chemical shifts in ¹H NMR and the fragmentation pattern in mass spectrometry may vary slightly depending on the experimental conditions and the instrument used.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the O-alkylation of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add this compound and anhydrous solvent to flask B 2. Cool to 0 °C and add NaH A->B C 3. Stir and allow to warm to RT B->C D 4. Cool to 0 °C and add alkyl halide C->D E 5. Monitor reaction by TLC D->E F 6. Quench with sat. aq. NH₄Cl E->F Reaction Complete G 7. Extract with organic solvent F->G H 8. Wash with water and brine G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J K 11. Characterize the product (NMR, MS, etc.) J->K

Caption: Workflow for the O-alkylation of this compound.

Safety Precautions

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood and under an inert atmosphere.

  • Alkyl halides are often toxic and volatile. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Anhydrous solvents are flammable. Avoid open flames and use proper grounding to prevent static discharge.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.

References

Application Notes and Protocols: The Role of 3,5-Dibromo-4-pyridinol and its Analogs in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated pyridinols represent a class of chemical scaffolds with considerable significance in the realms of organic and medicinal chemistry. The inherent properties of the pyridine ring, a common motif in numerous therapeutic agents, are further modulated by the introduction of halogen atoms and a hydroxyl group, enhancing its utility in drug design and synthesis.[1] Specifically, the bromine atoms on compounds like 3,5-Dibromo-4-pyridinol can act as versatile handles for further molecular functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures for novel drug candidates.[1] This document outlines the synthetic utility of 3,5-dibromo-4-substituted pyridines as key intermediates in pharmaceutical synthesis, providing detailed experimental protocols and quantitative data.

Strategic Importance in Pharmaceutical Synthesis

The 3,5-dibromo-4-substituted pyridine core is a valuable precursor for a variety of pharmaceutical intermediates. The bromine atoms at the 3 and 5 positions can be selectively targeted for substitution or coupling reactions, while the substituent at the 4-position (e.g., hydroxyl, amino, or iodo) dictates the subsequent synthetic transformations. For instance, 3,5-dibromo-4-aminopyridine serves as a crucial intermediate in the synthesis of the natural product Desmopyridine and can be readily converted into other important building blocks like 3,5-dibromo-4-iodopyridine.[2]

Synthesis of Key Pharmaceutical Intermediates

The following sections detail the synthesis of pivotal pharmaceutical intermediates derived from the 3,5-dibromo-4-substituted pyridine scaffold.

1. Synthesis of 3,5-Dibromo-4-aminopyridine

A common precursor for other key intermediates, 3,5-dibromo-4-aminopyridine can be synthesized from 4-aminopyridine.

Experimental Protocol: Synthesis of 3,5-Dibromo-4-aminopyridine

  • Materials: 4-aminopyridine (1.0 mol), N-bromosuccinimide (NBS) (2.2 mol), azobisisobutyronitrile (AIBN) (0.82g), carbon tetrachloride (900 ml), sodium bicarbonate solution, saturated brine.

  • Procedure:

    • To a 2000 ml three-necked flask, add carbon tetrachloride, 4-aminopyridine, and AIBN.

    • Add NBS in batches at 20°C.

    • Allow the reaction to proceed at room temperature for 24 hours, monitoring for the complete conversion of 4-aminopyridine.

    • After completion, cool the reaction mixture to room temperature and pour it into 1000 ml of carbon tetrachloride.

    • Stir, filter, and wash the filter cake twice with 200 ml portions of carbon tetrachloride.

    • Wash the filtrate once with aqueous sodium bicarbonate solution and once with saturated brine.

    • Remove the solvent by rotary evaporation to obtain the crude product.

    • Recrystallize the crude product from n-hexane to yield white 3,5-dibromo-4-aminopyridine.[3][4]

Quantitative Data for the Synthesis of 3,5-Dibromo-4-aminopyridine

ParameterValueReference
Yield89.6%[3][4]
Purity (Liquid Phase Content)97.8%[3][4]

2. Synthesis of 3,5-Dibromo-4-iodopyridine from 3,5-Dibromo-4-aminopyridine

3,5-Dibromo-4-iodopyridine is a valuable intermediate, and its synthesis from 3,5-dibromo-4-aminopyridine can be achieved via a diazotization reaction followed by a halogen exchange.

Experimental Protocol: Two-Step Synthesis of 3,5-Dibromo-4-iodopyridine

  • Step 1: Diazotization to form 3,4,5-tribromopyridine intermediate

    • Materials: 3,5-dibromo-4-aminopyridine, 48% hydrobromic acid, sodium nitrite aqueous solution, ice, 10% sodium hydroxide solution, trichloromethane, anhydrous sodium sulfate.

    • Procedure:

      • Add 48% hydrobromic acid to a three-necked flask.

      • Add 3,5-dibromo-4-aminopyridine in batches at 25°C and stir until dissolved.

      • Cool the reaction flask in an ice-salt bath and slowly add sodium nitrite aqueous solution, maintaining the temperature between 0-5°C.

      • After the addition is complete, stir for 1 hour at the same temperature.

      • Remove the ice bath and stir at room temperature overnight.

      • Pour the reaction mixture into ice water, stir, and neutralize to pH 6.2 with a 10% sodium hydroxide solution.

      • Extract twice with trichloromethane.

      • Adjust the pH of the combined organic extracts to 7.5 with a 5% sodium hydroxide solution.

      • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain the 3,4,5-tribromopyridine intermediate.[3]

  • Step 2: Halogen Exchange to form 3,5-dibromo-4-iodopyridine

    • Materials: 3,4,5-tribromopyridine intermediate, potassium iodide, acetyl chloride, acetonitrile.

    • Procedure:

      • Reflux the 3,4,5-tribromopyridine intermediate with potassium iodide and acetyl chloride in acetonitrile for 24 hours.

      • Cool the reaction solution to 0°C in an ice-salt bath.

      • Slowly add a saturated sodium bicarbonate solution to adjust the pH to 7.0.

      • Extract twice with trichloromethane.

      • Dry the combined organic phases over anhydrous sodium sulfate and remove the solvent under reduced pressure.

      • Recrystallize the residue from n-hexane to obtain white 3,5-dibromo-4-iodopyridine.[3]

Experimental Protocol: One-Step Synthesis of 3,5-Dibromo-4-iodopyridine

  • Materials: 3,5-dibromo-4-aminopyridine (0.50 mol), 40% sulfuric acid, sodium nitrite (0.56 mol), potassium iodide (0.5 mol), cuprous iodide (0.25 mol), 10% sodium hydroxide solution, trichloromethane, anhydrous sodium sulfate, n-hexane.

  • Procedure:

    • Add 40% sulfuric acid to a 1000 ml three-neck flask.

    • Add 3,5-dibromo-4-aminopyridine at 15°C and heat to 45°C with stirring until dissolved.

    • Cool the flask to room temperature and then to 0-3°C with an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise.

    • Stir for 15 minutes after addition.

    • Simultaneously add a saturated aqueous solution of potassium iodide and a 30% sulfuric acid solution of cuprous iodide dropwise, maintaining the temperature at 0-5°C.

    • After addition, rapidly heat to 80-100°C and stir for 2 hours.

    • Cool the reaction mixture and pour it into ice water to precipitate the crude product.

    • Filter the mixture and neutralize the filtrate to pH 6.0 with 10% sodium hydroxide solution.

    • Extract the filtrate with trichloromethane.

    • Neutralize the organic phase to pH 7.5 with 5% sodium hydroxide solution, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain the crude product.

    • Combine the precipitated solid and the evaporated residue, and recrystallize from n-hexane to obtain pure 3,5-dibromo-4-iodopyridine.[4]

Quantitative Data for the Synthesis of 3,5-Dibromo-4-iodopyridine

Synthesis MethodYieldPurity (Liquid Phase Content)Reference
Two-Step (Halogen Exchange)61-79%96-99%[3]
One-Step (Diazotization/Iodination)65-83%95-99%[4]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_of_3_5_Dibromo_4_aminopyridine 4-Aminopyridine 4-Aminopyridine 3,5-Dibromo-4-aminopyridine 3,5-Dibromo-4-aminopyridine 4-Aminopyridine->3,5-Dibromo-4-aminopyridine NBS, AIBN, CCl4, rt, 24h Yield: 89.6%

Caption: Synthesis of 3,5-Dibromo-4-aminopyridine.

Synthesis_of_3_5_Dibromo_4_iodopyridine cluster_two_step Two-Step Synthesis cluster_one_step One-Step Synthesis 3,5-Dibromo-4-aminopyridine_A 3,5-Dibromo-4-aminopyridine 3,4,5-Tribromopyridine 3,4,5-Tribromopyridine (Intermediate) 3,5-Dibromo-4-aminopyridine_A->3,4,5-Tribromopyridine 1. 48% HBr 2. NaNO2, 0-5°C 3,5-Dibromo-4-iodopyridine_A 3,5-Dibromo-4-iodopyridine 3,4,5-Tribromopyridine->3,5-Dibromo-4-iodopyridine_A KI, Acetyl Chloride, Acetonitrile, reflux Yield: 61-79% 3,5-Dibromo-4-aminopyridine_B 3,5-Dibromo-4-aminopyridine 3,5-Dibromo-4-iodopyridine_B 3,5-Dibromo-4-iodopyridine 3,5-Dibromo-4-aminopyridine_B->3,5-Dibromo-4-iodopyridine_B 1. H2SO4, NaNO2, 0-5°C 2. KI, CuI, 80-100°C Yield: 65-83%

Caption: Synthesis routes to 3,5-Dibromo-4-iodopyridine.

The 3,5-dibromo-4-substituted pyridine framework is a versatile platform for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this document for the preparation of 3,5-dibromo-4-aminopyridine and 3,5-dibromo-4-iodopyridine demonstrate efficient and scalable methods for accessing these valuable building blocks. The ability to further functionalize these intermediates through cross-coupling and other reactions underscores their importance in the discovery and development of new therapeutic agents. Researchers can leverage these methodologies to explore novel chemical space and advance their drug discovery programs.

References

The Role of 3,5-Dibromo-4-pyridinol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-pyridinol is a halogenated heterocyclic compound that, while not extensively documented as a bioactive agent itself, serves as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including the pyridine core, two bromine atoms, and a hydroxyl group, provide a rich platform for chemical modification and the development of novel therapeutic agents. The pyridine ring is a well-established privileged structure in drug discovery, known to enhance water solubility and engage in crucial biological interactions. The bromine atoms act as synthetic handles for various cross-coupling reactions, enabling the construction of complex molecular architectures, while the pyridinol moiety can participate in hydrogen bonding with biological targets. This document outlines the potential applications of this compound, provides generalized protocols for its utilization in synthesis, and illustrates its role in drug discovery workflows.

Potential Applications in Medicinal Chemistry

The this compound scaffold holds significant promise for the development of a wide range of therapeutic agents. The pyridine nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance in drug design. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.

Derivatives of related halogenated pyridines have been investigated for various biological activities, suggesting the potential for this compound-based compounds in several therapeutic areas:

  • Anticancer Agents: The pyridine ring is a core component of many anticancer drugs. By utilizing the bromine atoms for Suzuki or other cross-coupling reactions, researchers can introduce various aryl or heteroaryl groups to create analogues of known tubulin polymerization inhibitors or other antineoplastic agents.

  • Kinase Inhibitors: The pyridinol structure can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. The bromine atoms offer vectors for substitution to explore different regions of the kinase active site, potentially leading to potent and selective inhibitors.

  • Antibacterial and Antiviral Agents: Pyridine derivatives have a long history as antimicrobial and antiviral drugs. The this compound scaffold can be elaborated to generate novel compounds with potential activity against a range of pathogens.

Physicochemical and Synthetic Properties

PropertyValue/DescriptionSource
CAS Number 25813-25-6ChemScene
Molecular Formula C₅H₃Br₂NOAlfa Chemistry
Molecular Weight 252.89 g/mol Alfa Chemistry
Appearance SolidCymitQuimica
Key Synthetic Features - Two reactive bromine atoms for cross-coupling reactions.- A nucleophilic hydroxyl group for etherification or other modifications.- A pyridine nitrogen for potential salt formation to improve solubility.General Chemical Knowledge

Experimental Protocols

The following are generalized protocols for the synthetic modification of the this compound scaffold. These are illustrative and would require optimization for specific target molecules.

General Protocol for Suzuki Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at one or both of the bromine positions.

Workflow for Suzuki Cross-Coupling:

G start Start: this compound reactants Add Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) start->reactants reaction Heat under Inert Atmosphere (e.g., 80-100 °C, 4-24 h) reactants->reaction workup Aqueous Workup: - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Product: Aryl-substituted Pyridinol purification->product G start Start: this compound reactants Add Base (e.g., NaH or K₂CO₃), Alkyl Halide (e.g., R-Br), Solvent (e.g., DMF or Acetone) start->reactants reaction Stir at Room Temperature or Heat (e.g., 25-60 °C, 2-12 h) reactants->reaction workup Quench with Water - Extract with organic solvent reaction->workup purification Purification: - Column Chromatography workup->purification product Product: 4-Alkoxy-3,5-dibromopyridine purification->product G scaffold Scaffold Selection: This compound library Library Synthesis (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions) scaffold->library screening High-Throughput Screening (Biochemical and Cellular Assays) library->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Preclinical Candidate optimization->candidate

Application Notes and Protocols for Sonogashira Coupling with 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials. The alkynylation of heterocyclic scaffolds, such as pyridines, is of particular interest in drug discovery due to the prevalence of the substituted pyridine motif in biologically active molecules.

This document provides detailed application notes and protocols for the Sonogashira coupling of 3,5-Dibromo-4-pyridinol with terminal alkynes. The presence of the hydroxyl group and the electron-deficient nature of the dibromopyridine ring necessitate careful consideration of reaction conditions to achieve high yields and selectivity. Both traditional palladium/copper co-catalyzed and copper-free conditions are discussed, providing researchers with options to suit their specific substrate scope and functional group tolerance needs.

Reaction Principle

The Sonogashira coupling reaction typically proceeds via a catalytic cycle involving a palladium(0) complex and, in the classical approach, a copper(I) co-catalyst. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the Cu(I) salt in the presence of a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] Copper-free Sonogashira reactions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and are particularly useful when copper-sensitive functional groups are present.[1]

Key Reaction Parameters

Several factors influence the success of the Sonogashira coupling with this compound:

  • Catalyst System: A combination of a palladium source and a phosphine ligand is crucial. Common palladium pre-catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of ligand can significantly impact catalytic activity.

  • Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used to facilitate the formation of the copper acetylide intermediate, which accelerates the transmetalation step.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Solvent: A variety of solvents can be employed, with anhydrous and deoxygenated conditions being important, especially in the presence of a copper co-catalyst. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

  • Temperature: Reactions are often carried out at room temperature to reflux, depending on the reactivity of the substrates.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Sonogashira couplings of various brominated pyridine derivatives, which can serve as a guide for optimizing the reaction with this compound.

Aryl BromideAlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[2]
2-Amino-3-bromo-5-methylpyridine4-MethylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100387[2]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1692[3]
3-Bromo-1,2-cyclohexanedionePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NReflux191[4]
3,5-Dibromo-4-pyronePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT1285[5]

Experimental Protocols

Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is adapted from procedures for similar brominated heterocyclic compounds and represents a general starting point for the reaction with this compound.[2][3]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

  • Add the anhydrous, deoxygenated solvent (e.g., THF) and the amine base (e.g., Et₃N, which can also serve as the solvent).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Add the terminal alkyne (1.2 - 2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-dialkynyl-4-pyridinol.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates that are sensitive to copper salts or to minimize alkyne homocoupling.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl) (1-5 mol%)

  • Amine base (e.g., Et₃N, DIPEA, or a hindered base like 2,4,6-tri-tert-butylpyrimidine (TTBP))

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF, DMSO)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the anhydrous, deoxygenated solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Add the terminal alkyne (1.2 - 2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway Diagram

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII trans-R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne cis-R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_alkyne CuX Cu(I)X Transmetalation->CuX Regeneration RedElim Reductive Elimination PdII_alkyne->RedElim Product R¹-C≡C-R² RedElim->Product Product->Pd0 Regeneration Alkyne H-C≡C-R² Cu_acetylide Cu(I)-C≡C-R² Alkyne->Cu_acetylide + CuX, Base Base Base Cu_acetylide->Transmetalation ArylHalide R¹-X (this compound) ArylHalide->OxAdd

Caption: Catalytic cycles of the Palladium/Copper co-catalyzed Sonogashira coupling reaction.

Experimental Workflow

Sonogashira_Workflow start Start reagents Combine this compound, Pd-catalyst, CuI (optional), and solvent start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert degas Degas Reaction Mixture inert->degas add_alkyne Add Terminal Alkyne and Base degas->add_alkyne reaction Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyne->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolated Product (3,5-Dialkynyl-4-pyridinol) purification->product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active palladium catalyst or ligand, or ensuring strictly anhydrous and anaerobic conditions. The purity of the reagents, particularly the alkyne and the amine base, is also critical.

  • Homocoupling (Glaser Product): The formation of a diyne byproduct from the terminal alkyne is a common side reaction, especially with copper catalysis. To minimize this, ensure the reaction is thoroughly deoxygenated. Alternatively, a copper-free protocol can be employed.

  • Mono- vs. Di-substitution: The reactivity of the two bromine atoms in this compound is expected to be similar. Achieving selective mono-alkynylation may be challenging and would likely require careful control of stoichiometry and reaction time. For the synthesis of di-substituted products, using a slight excess of the alkyne is recommended.

  • Hydroxyl Group Reactivity: The pyridinol exists in equilibrium with its pyridone tautomer. While the hydroxyl group is generally tolerated in Sonogashira couplings, a strong base could potentially deprotonate it. Using a milder base or protecting the hydroxyl group might be necessary for certain sensitive substrates, although typically not required.[6]

Conclusion

The Sonogashira coupling provides a robust and efficient method for the synthesis of 3,5-dialkynyl-4-pyridinols from this compound. By carefully selecting the catalyst system, base, and solvent, and by controlling the reaction conditions, researchers can achieve high yields of these valuable compounds. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals in the field of organic synthesis and drug development.

References

Application of 3,5-Dibromo-4-pyridinol in Agrochemical Synthesis: A Prospective Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: While 3,5-Dibromo-4-pyridinol is categorized as an intermediate for agrochemical synthesis by various chemical suppliers, a thorough review of publicly available scientific literature and patents does not reveal its direct application in the synthesis of commercialized agrochemicals. Therefore, this document serves as a prospective guide, outlining the potential applications of this compound in the research and development of new agrochemicals based on its chemical structure and reactivity.

Application Notes

This compound is a halogenated pyridine derivative with a unique substitution pattern that makes it a versatile building block for the synthesis of novel agrochemical candidates. The presence of two bromine atoms and a hydroxyl group on the pyridine ring offers multiple reaction sites for derivatization, allowing for the creation of a diverse library of compounds for biological screening.

The core structure of this compound is of interest in agrochemical research for several reasons:

  • The Pyridine Ring: The pyridine scaffold is a well-established toxophore in many successful agrochemicals, known for its ability to interact with various biological targets in pests and weeds.

  • Halogenation: The bromine atoms can enhance the lipophilicity of the molecule, potentially improving its penetration through biological membranes. They also serve as excellent leaving groups for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

  • Hydroxyl Group: The 4-hydroxyl group can be readily converted into ethers or esters, providing a straightforward way to modify the compound's physicochemical properties and explore structure-activity relationships (SAR). This group can also influence the molecule's interaction with target enzymes or receptors.

Tautomerism: It is important to note that this compound can exist in tautomeric equilibrium with its corresponding pyridone form, 3,5-dibromo-4(1H)-pyridone. The predominant form can depend on the solvent and pH, and both forms may exhibit different reactivity.

Proposed Synthetic Pathways and Experimental Protocols

Given the reactive sites on this compound, several classes of potential agrochemicals can be synthesized. Below are hypothetical examples of synthetic protocols.

Synthesis of Novel Pyridyl Ether Herbicides

The hydroxyl group of this compound can be alkylated to form pyridyl ethers, a class of compounds known for their herbicidal activity (e.g., by mimicking the hormone auxin).

Experimental Protocol: Synthesis of a generic 3,5-Dibromo-4-(alkoxy)pyridine

  • Materials: this compound, an alkyl halide (e.g., benzyl bromide), a base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF or acetonitrile).

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the corresponding alkoxide.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of Potential Fungicides via Suzuki Cross-Coupling

The bromine atoms at the 3 and 5 positions are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of aryl or heteroaryl groups, which are common in many fungicides.

Experimental Protocol: Mono- or Di-arylation of this compound

  • Materials: this compound, an arylboronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., potassium carbonate or cesium carbonate), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Degas the solvent system by bubbling with an inert gas for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel under an inert atmosphere.

    • Heat the reaction mixture to a temperature between 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the product by column chromatography.

Data Presentation

As no specific agrochemicals derived from this compound are documented, the following tables represent hypothetical data that researchers would aim to collect and structure during the development and screening of new agrochemical candidates based on this scaffold.

Table 1: Hypothetical Herbicidal Activity of Pyridyl Ether Derivatives

Compound IDR-Group (at 4-position)Pre-emergence IC₅₀ (µM) on Avena fatuaPost-emergence IC₅₀ (µM) on Amaranthus retroflexus
PE-001Benzyl15.225.8
PE-0024-Chlorobenzyl8.712.1
PE-0032,4-Dichlorobenzyl3.15.6
PE-004Propargyl22.538.4

Table 2: Hypothetical Fungicidal Activity of Arylated Derivatives

Compound IDAryl Group(s)in vitro EC₅₀ (µg/mL) on Fusarium graminearumin vivo Disease Control (%) at 100 ppm on Wheat
AR-0013-Phenyl5.865
AR-0023-(4-Fluorophenyl)2.182
AR-0033,5-Di(thiophen-2-yl)1.591
AR-0043-(Pyridin-3-yl)4.375

Visualizations

The following diagrams illustrate the potential synthetic pathways starting from this compound and a hypothetical mode of action for a derived herbicide.

Synthesis_Pathways cluster_ether Pyridyl Ether Synthesis cluster_suzuki Suzuki Coupling start This compound ether_reagents R-X, Base (e.g., NaH, K₂CO₃) start->ether_reagents O-Alkylation suzuki_reagents Ar-B(OH)₂, Pd Catalyst, Base start->suzuki_reagents C-C Coupling ether_product Pyridyl Ether Derivative (Potential Herbicide) ether_reagents->ether_product suzuki_product Arylated Pyridinol (Potential Fungicide) suzuki_reagents->suzuki_product

Caption: Synthetic pathways from this compound.

Herbicide_MoA herbicide Hypothetical Pyridyl Ether Herbicide (Auxin Mimic) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds to ubiquitination Ubiquitination of Repressor Proteins receptor->ubiquitination Activates degradation Proteasomal Degradation of Repressors ubiquitination->degradation gene_expression Upregulation of Auxin-Responsive Genes degradation->gene_expression Leads to growth Uncontrolled Growth & Weed Death gene_expression->growth

Caption: Hypothetical mode of action for a derived herbicide.

Protecting Group Strategies for 3,5-Dibromo-4-pyridinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 3,5-Dibromo-4-pyridinol. Due to its bifunctional nature, featuring both a nucleophilic hydroxyl group and a pyridine nitrogen, coupled with its tautomeric equilibrium between the pyridinol and pyridone forms, a carefully considered protection strategy is paramount for achieving selective transformations at other positions of the pyridine ring.

Introduction to Protecting Group Strategies

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the two bromine atoms allows for further functionalization through various cross-coupling reactions. However, the reactivity of the hydroxyl group and the pyridine nitrogen often necessitates the use of protecting groups to prevent unwanted side reactions. The choice of protecting group is critical and depends on the planned subsequent reaction conditions. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removed under mild conditions without affecting other functional groups.

The tautomerism between 3,5-dibromo-4-hydroxypyridine and 3,5-dibromo-4(1H)-pyridone is a key consideration. In solution, the pyridone tautomer is generally favored, which can influence the regioselectivity of reactions like alkylation, leading to either O-alkylation or N-alkylation.

Logical Workflow for Protecting Group Strategy

The selection of an appropriate protecting group strategy follows a logical workflow designed to ensure the desired synthetic outcome.

workflow A Start: this compound B Analyze Subsequent Reaction Conditions A->B C Protect Hydroxyl Group (O-Protection) B->C Pyridinol Tautomer D Protect Nitrogen Atom (N-Protection) B->D Pyridone Tautomer E Perform Desired Ring Functionalization C->E D->E F Deprotection E->F G Final Product F->G

Caption: Logical workflow for selecting a protecting group strategy for this compound.

O-Protection of the Hydroxyl Group

Protection of the hydroxyl group is typically favored when the pyridinol tautomer is desired for subsequent reactions or to prevent its participation in undesired side reactions. Common protecting groups for hydroxyls include silyl ethers and benzyl ethers.

Silyl Ethers (e.g., TBDMS)

tert-Butyldimethylsilyl (TBDMS) ethers are robust protecting groups that are stable to a wide range of non-acidic and non-fluoride-containing reagents.

Experimental Protocol: O-TBDMS Protection

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-silylated product.

Deprotection Protocol: Cleavage of TBDMS Ether

  • Dissolve the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the deprotected this compound.

Benzyl Ethers (Bn)

Benzyl ethers offer good stability under a variety of conditions and can be removed by hydrogenolysis.

Experimental Protocol: O-Benzylation

  • To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr) (1.1 eq) dropwise to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Deprotection Protocol: Hydrogenolysis of Benzyl Ether

  • Dissolve the O-benzyl protected this compound (1.0 eq) in ethanol or methanol.

  • Add palladium on carbon (10% Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

N-Protection of the Pyridone Tautomer

When the pyridone tautomer is prevalent, N-protection is a viable strategy to prevent reactions at the nitrogen atom. N-alkylation is a common approach.

N-Benzylation

Experimental Protocol: N-Benzylation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Add benzyl bromide (BnBr) (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Deprotection Protocol: N-Debenzylation

N-debenzylation can be more challenging than O-debenzylation. Stronger reducing conditions, such as sodium in liquid ammonia (Birch reduction), may be required. Alternatively, if the benzyl group is substituted with an electron-donating group (e.g., p-methoxybenzyl, PMB), oxidative cleavage can be employed.

Data Summary

Protection StrategyProtecting GroupReagents and Conditions (Protection)Typical YieldReagents and Conditions (Deprotection)
O-Protection TBDMSTBDMSCl, Imidazole, DMF, rt, 12-24hGood to ExcellentTBAF, THF, rt, 1-3h
Benzyl (Bn)NaH, BnBr, DMF, 0 °C to rt, 12-16hGoodH₂, 10% Pd/C, EtOH or MeOH, rt, 4-12h
N-Protection Benzyl (Bn)K₂CO₃ or Cs₂CO₃, BnBr, DMF, 60-80 °C, 4-8hModerate to GoodNa/NH₃ (Birch Reduction)

Orthogonal Protecting Group Strategies

In more complex syntheses, it may be necessary to protect both the hydroxyl and a second functional group introduced onto the pyridine ring. In such cases, an orthogonal protecting group strategy is essential. This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection.

orthogonal_protection O_TBDMS TBDMS (F⁻ sensitive) N_Boc Boc (Acid sensitive) O_Bn Benzyl (H₂/Pd sensitive) N_PMB PMB (Oxidatively cleaved)

Caption: Example of orthogonal protecting groups for hydroxyl (O) and amino (N) functionalities.

For instance, an O-TBDMS group (removed with fluoride) could be used in conjunction with an N-Boc group (removed with acid) on a modified this compound derivative, allowing for the selective deprotection of either group as needed.

Conclusion

The successful functionalization of this compound hinges on the judicious selection and application of protecting groups. Understanding the tautomeric nature of the molecule is crucial for predicting and controlling the outcome of protection reactions. The protocols outlined in this document provide a starting point for developing robust synthetic routes. Researchers should always optimize reaction conditions for their specific substrates and desired outcomes.

Application Notes and Protocols for the Scale-up Synthesis of 3,5-Dibromo-4-pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and methodologies for the scale-up synthesis of 3,5-Dibromo-4-pyridinol, a valuable intermediate in pharmaceutical development. The following sections detail two primary synthetic routes, offering comparative data and step-by-step protocols to guide researchers in process development and optimization.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry and drug discovery. The pyridine ring is a common motif in pharmaceuticals, and the presence of bromine atoms provides handles for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures. The pyridinol moiety itself, existing in tautomeric equilibrium with the corresponding pyridone form, is a privileged structure in drug discovery. As the demand for these intermediates grows, robust and scalable synthetic methods are crucial for efficient production.

This document outlines two potential routes for the scale-up synthesis of this compound:

  • Route 1: Direct dibromination of 4-hydroxypyridine.

  • Route 2: A multi-step synthesis starting from 4-aminopyridine via a 3,5-dibromo-4-aminopyridine intermediate.

Key Scale-up Considerations

When moving from laboratory-scale synthesis to pilot or industrial scale, several factors become critical:

  • Reagent Selection and Stoichiometry: The choice of brominating agent impacts cost, safety, and waste disposal. While elemental bromine is effective, reagents like N-bromosuccinimide (NBS) can offer handling advantages on a larger scale. Stoichiometry must be carefully controlled to minimize side reactions and ensure high conversion.

  • Solvent Selection and Concentration: The choice of solvent affects reaction kinetics, solubility of reactants and products, and ease of product isolation. High concentrations are generally preferred to maximize reactor throughput, but this can lead to challenges with mixing and heat transfer.

  • Reaction Temperature and Heat Management: Bromination reactions are often exothermic. Effective heat management is crucial to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling systems is a key consideration.

  • Process Safety: A thorough safety assessment is required, especially when handling corrosive reagents like bromine and hydrobromic acid. The potential for off-gassing and the handling of waste streams must be addressed.

  • Product Isolation and Purification: The method of product isolation (e.g., filtration, extraction) and purification (e.g., recrystallization) must be scalable and efficient to ensure the final product meets the required purity specifications.

Synthetic Routes and Protocols

Route 1: Direct Dibromination of 4-Hydroxypyridine

This route is the most direct approach, involving the direct bromination of the readily available starting material, 4-hydroxypyridine (which exists as its tautomer, 4-pyridone). The kinetics of this reaction suggest that the monobrominated intermediate is more reactive than the starting material, facilitating the formation of the desired dibrominated product.

Experimental Protocol: Gram-Scale Synthesis of this compound

A detailed protocol for the direct bromination of 4-hydroxypyridine at a gram scale has not been extensively reported in the reviewed literature. However, based on the principles of pyridine chemistry, a representative procedure would involve the following steps. It is crucial to note that this protocol would require significant optimization for scale-up.

Materials:

  • 4-Hydroxypyridine

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or another suitable solvent

  • Sodium bisulfite solution

  • Sodium hydroxide solution

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve 4-hydroxypyridine in a suitable solvent such as acetic acid in a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Cool the mixture to a controlled temperature (e.g., 0-10 °C) using an ice bath.

  • Slowly add a solution of bromine (or a portion-wise addition of NBS) in the same solvent to the reaction mixture, maintaining the temperature within the desired range.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Once the reaction is complete, quench any excess bromine by the slow addition of a sodium bisulfite solution.

  • Adjust the pH of the mixture with a sodium hydroxide solution to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to a constant weight.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Workflow Diagram for Route 1

A 4-Hydroxypyridine in Acetic Acid C Reaction Mixture (Dibromination) A->C B Brominating Agent (e.g., Br2 or NBS) B->C D Quenching (Sodium Bisulfite) C->D E Neutralization & Precipitation D->E F Filtration & Washing E->F G Drying F->G H This compound (Crude) G->H I Recrystallization H->I J Pure this compound I->J

Caption: Workflow for the direct dibromination of 4-hydroxypyridine.

Route 2: Synthesis from 4-Aminopyridine

This route involves the initial bromination of 4-aminopyridine to form 3,5-dibromo-4-aminopyridine, followed by diazotization and subsequent hydrolysis of the diazonium salt to yield the final product. While this route involves more steps, it may offer advantages in terms of selectivity and the availability of established protocols for the intermediate steps.

Experimental Protocol: Scale-up Synthesis of 3,5-Dibromo-4-aminopyridine

This protocol is adapted from patent literature and is suitable for larger scale production.

Materials:

  • 4-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (or a more suitable solvent for scale-up, considering safety and environmental factors)

  • Azobisisobutyronitrile (AIBN) (as a radical initiator, use with caution at scale)

  • Sodium bicarbonate solution

  • Saturated brine

  • n-Hexane (for recrystallization)

Procedure:

  • To a large reaction vessel, add the solvent (e.g., carbon tetrachloride), 4-aminopyridine, and AIBN.

  • At a controlled temperature (e.g., 20 °C), add N-bromosuccinimide in portions.

  • Allow the reaction to proceed at room temperature for an extended period (e.g., 24 hours), monitoring for the conversion of the starting material and the intermediate 3-bromo-4-aminopyridine to the desired product.

  • After the reaction is complete, cool the mixture and dilute with additional solvent.

  • Filter the reaction mixture and wash the filter cake with the solvent.

  • Wash the filtrate with a sodium bicarbonate solution and then with saturated brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude 3,5-dibromo-4-aminopyridine from n-hexane to yield the purified intermediate.

Experimental Protocol: Diazotization and Hydrolysis of 3,5-Dibromo-4-aminopyridine

Materials:

  • 3,5-Dibromo-4-aminopyridine

  • Sulfuric acid or Hydrobromic acid

  • Sodium nitrite

  • Water

Procedure:

  • In a reaction vessel, dissolve 3,5-dibromo-4-aminopyridine in an aqueous acid solution (e.g., sulfuric acid or hydrobromic acid) at a controlled temperature.

  • Cool the solution to a low temperature (e.g., 0-5 °C) in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite, keeping the temperature strictly controlled to form the diazonium salt.

  • After the addition is complete, continue to stir the mixture at a low temperature for a short period.

  • To effect hydrolysis, the reaction mixture is typically heated. This step can be hazardous at scale due to the decomposition of the diazonium salt and the evolution of nitrogen gas. Careful, controlled heating is essential.

  • After the evolution of gas has ceased and the reaction is complete, cool the mixture.

  • Neutralize the reaction mixture to precipitate the crude this compound.

  • Collect the product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.

Workflow Diagram for Route 2

cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Hydrolysis A 4-Aminopyridine C Bromination Reaction A->C B NBS, AIBN B->C D Workup & Recrystallization C->D E 3,5-Dibromo-4-aminopyridine D->E F 3,5-Dibromo-4-aminopyridine E->F H Diazotization (low temp) F->H G Acid, NaNO2 G->H I Hydrolysis (heating) H->I J Workup & Purification I->J K This compound J->K

Caption: Multi-step synthesis of this compound from 4-aminopyridine.

Data Summary

The following tables summarize the available quantitative data for the synthesis of the intermediate, 3,5-dibromo-4-aminopyridine, as this is the most well-documented step in the literature. Data for the direct bromination of 4-hydroxypyridine and the hydrolysis of the diazonium salt at scale are not sufficiently reported to provide a quantitative summary.

Table 1: Synthesis of 3,5-Dibromo-4-aminopyridine from 4-Aminopyridine

ParameterValueReference
Starting Material4-AminopyridineCN102898359A
Brominating AgentN-Bromosuccinimide (NBS)CN102898359A
Molar Ratio (4-AP:NBS)1 : 2.2CN102898359A
SolventCarbon TetrachlorideCN102898359A
Reaction Time24 hoursCN102898359A
Reaction TemperatureRoom TemperatureCN102898359A
Yield89.6%CN102898359A
Purity97.8% (by liquid chromatography)CN102898359A

Table 2: One-Pot Synthesis of 3,5-Dibromo-4-aminopyridine from Pyridine

ParameterValueReference
Starting MaterialPyridineCN109134358B
ReagentsHBr, Ammonium Salt, H₂O₂CN109134358B
Optimal Molar Ratio (Pyridine:HBr:H₂O₂)1 : 1.7 : 1.5CN109134358B
Temperature (H₂O₂ addition)110 °CCN109134358B
Reaction Temperature120 °CCN109134358B
Reaction Time8 hoursCN109134358B
Maximum Yield59.9%CN109134358B

Route Comparison and Recommendations

  • Route 1 (Direct Bromination): This route is potentially more atom-economical and has fewer steps, which is advantageous for large-scale production. However, the reaction conditions, particularly the control of exotherms and selectivity, would require significant process development and optimization. The lack of detailed public-domain protocols for this specific transformation at scale presents a development challenge.

  • Route 2 (From 4-Aminopyridine): This route is longer but may be more readily implemented due to the availability of detailed protocols for the synthesis of the key intermediate, 3,5-dibromo-4-aminopyridine. The main challenges for this route at scale are the handling of a radical initiator (if used) in the first step and the safety of the diazotization and hydrolysis step. The decomposition of diazonium salts can be highly exothermic and requires careful control.

For initial scale-up activities, Route 2 may be the more pragmatic choice due to the better-defined starting point for process development based on existing literature. However, for long-term, large-scale manufacturing, the development of a robust and safe process for Route 1 could offer significant cost and efficiency advantages.

It is strongly recommended that any scale-up activities are preceded by a thorough literature review, process hazard analysis (PHA), and small-scale optimization studies to ensure a safe, efficient, and reproducible synthesis.

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dibromo-4-pyridinol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Dibromo-4-pyridinol via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
CRY-001 The compound does not dissolve in the hot solvent. 1. Insufficient solvent volume. 2. The chosen solvent is inappropriate for this compound. 3. The compound may be highly impure with insoluble contaminants.1. Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess. 2. Consult the qualitative solubility table below and consider a different solvent or a solvent mixture. Polar protic solvents like ethanol or methanol are often good starting points for pyridinol derivatives. 3. If a significant amount of solid remains after adding a reasonable amount of solvent, perform a hot filtration to remove insoluble impurities before proceeding to the cooling stage.
CRY-002 No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The cooling process is too rapid. 3. The solution is supersaturated but requires nucleation to begin crystallization.1. Reheat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again slowly. 2. Ensure the solution cools slowly to room temperature first, then transfer to an ice bath for further cooling. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
CRY-003 The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The rate of cooling is too fast. 3. High concentration of impurities.1. Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power, and cool slowly. 2. Allow the solution to cool at a much slower rate. Insulating the flask can help. 3. If impurities are suspected, consider a preliminary purification step or using a different recrystallization solvent.
CRY-004 The yield of recovered crystals is very low. 1. Too much solvent was used, leading to significant product loss in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature. 4. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated to recover more product, although it may be less pure. 2. Use a pre-heated funnel and flask for hot filtration and add a small excess of solvent before filtering to prevent crystallization. 3. Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. 4. Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
CRY-005 The recrystallized product is still colored. 1. Colored impurities are present that are not removed by a single recrystallization. 2. The compound itself may be slightly colored.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Check the literature for the expected appearance of pure this compound. A faint, persistent color may be inherent to the compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined through small-scale solubility tests. Based on literature for similar compounds, ethanol, methanol, or aqueous mixtures of these alcohols are recommended as starting points.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an appropriate solvent mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. The ideal solvent should not dissolve the compound at room temperature but should dissolve it completely upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point. The melting point of this compound is approximately 370°C (with decomposition)[1].

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighLowModerate
EthanolHighLow to ModerateHigh
MethanolHighLow to ModerateHigh
IsopropanolMediumLowModerate to High
AcetoneMediumLowModerate
Ethyl AcetateMediumLowModerate
TolueneLowVery LowLow
HexaneLowInsolubleInsoluble

Note: This table is based on the general solubility of similar brominated and hydroxylated pyridine compounds. Experimental verification is crucial for selecting the optimal solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimal hot solvent A->B 1 C Completely dissolved solution B->C D Optional: Add activated charcoal C->D E Hot gravity filtration C->E If no charcoal needed D->E F Clear filtrate E->F G Slow cooling to room temperature F->G 2 H Cooling in ice bath G->H 3 I Crystal formation H->I J Vacuum filtration I->J 4 K Wash with ice-cold solvent J->K 5 L Dry the pure crystals K->L 6 M M L->M Pure this compound

References

troubleshooting low yield in Suzuki reactions of dibromopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions of dibromopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction with a dibromopyridine is giving a very low yield. What are the most common causes?

Low yields in Suzuki reactions with dibromopyridines can stem from several factors. The most common issues include:

  • Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, reducing its catalytic activity.[1]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[1]

  • Poor Solubility: Inadequate solubility of the reactants, particularly the boronic acid, in the chosen solvent system can hinder the reaction.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination of these parameters is a frequent cause of low yields.

  • Regioselectivity Issues: With unsymmetrical dibromopyridines (e.g., 2,4-dibromopyridine), the reaction may occur at the undesired position or yield a mixture of mono-arylated products, making isolation of the target compound difficult and seemingly low-yielding.[1]

Q2: How do I choose the right palladium catalyst and ligand for my dibromopyridine substrate?

The choice of catalyst and ligand is critical for a successful Suzuki coupling. While Pd(PPh₃)₄ is a common starting point, more specialized systems often provide better results for challenging substrates like dibromopyridines.

  • For selective mono-arylation, especially at sterically hindered positions, consider using N-heterocyclic carbene (NHC) ligands. [2] These have been shown to be effective for the selective arylation of 2,6-dibromopyridine.[2]

  • To control regioselectivity in substrates like 2,4-dibromopyridine, the palladium-to-ligand ratio can be crucial. Varying the equivalents of a simple phosphine ligand like PPh₃ can influence whether the reaction proceeds at the C2 or C4 position.[1]

  • For double Suzuki couplings, a robust catalyst that maintains activity over the course of the reaction is necessary. While low loadings of Pd(PPh₃)₄ have been used successfully, other catalyst systems may offer better performance.[3][4]

Below is a diagram illustrating the general workflow for selecting a suitable catalyst system.

G cluster_start Initial Catalyst & Ligand Selection cluster_screening Screening Conditions cluster_evaluation Evaluation cluster_optimization Optimization Start Define Goal: - Mono- vs. Di-substitution - Regioselectivity Common Start with Common Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ Start->Common Buchwald Consider Buchwald Ligands/Precatalysts (e.g., XPhos, SPhos) for improved activity Start->Buchwald NHC For Selective Mono-arylation: Screen N-Heterocyclic Carbene (NHC) Ligands Start->NHC Ratio To Control Regioselectivity: Vary Pd:Ligand Ratio Start->Ratio Analyze Analyze Reaction Outcome: - Yield - Purity - Regioisomer Ratio Common->Analyze Buchwald->Analyze NHC->Analyze Ratio->Analyze Optimize Optimize Other Parameters: - Base - Solvent - Temperature Analyze->Optimize If yield is low

Catalyst and ligand selection workflow for Suzuki reactions of dibromopyridines.

Q3: What is the best base to use for Suzuki reactions of dibromopyridines?

The choice of base is critical and can significantly affect the reaction's success. A systematic screening of bases is often recommended.

  • Potassium phosphate (K₃PO₄) is often a good choice, particularly for achieving high yields in the coupling of dibromopyridines.[4][5]

  • Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are also commonly used and can be effective.

  • The strength and cation of the base can influence the reaction rate and even regioselectivity. For instance, using a strong base with a large cation has been shown to accelerate the reaction rate and improve yields in the coupling of sterically hindered boronic acids with halopyridines.[6]

Q4: I am observing the formation of byproducts. How can I minimize them?

The most common byproducts are from protodeboronation and homocoupling.

  • To minimize protodeboronation:

    • Ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon).

    • Use a suitable base; sometimes a weaker base can reduce the rate of protodeboronation.

    • Consider using boronic esters (e.g., pinacol esters) which are often more stable than boronic acids.

  • To minimize homocoupling:

    • Thoroughly degas the reaction mixture. Homocoupling can be promoted by the presence of oxygen.

    • Use a ligand that promotes the desired cross-coupling over homocoupling. Bulky, electron-rich phosphine ligands can be beneficial.

The following diagram illustrates the competing reaction pathways.

G cluster_pathways Reaction Pathways Dibromopyridine Dibromopyridine (Ar-Br) PdCatalyst Pd(0) Catalyst Dibromopyridine->PdCatalyst BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->PdCatalyst Protodeboronation Protodeboronation (R-H) BoronicAcid->Protodeboronation Side Reaction Homocoupling Homocoupling (R-R) BoronicAcid->Homocoupling Side Reaction CrossCoupling Desired Cross-Coupling (Ar-R) PdCatalyst->CrossCoupling Product

Competing pathways in Suzuki reactions of dibromopyridines.

Data on Reaction Condition Optimization

The following tables summarize data from literature on the optimization of Suzuki reactions with pyridine-based substrates.

Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntryCatalystLigandYield (%) after 24h
1PdCl₂(PPh₃)₂-36
2Pd(OAc)₂(PCy₃)₂26
3Pd(dppf)Cl₂·CH₂Cl₂-70
4Pd(PPh₃)₄-72

Reaction conditions: 2,4-dichloropyrimidine (0.50 mmol), phenylboronic acid (0.50 mmol), K₂CO₃ (1.50 mmol), catalyst (5 mol%), 1,4-dioxane (3.5 mL), 100 °C.

Table 2: Solvent Effect on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntrySolventTemperature (°C)Yield (%)
1Toluene10045
2THF6033
31,4-Dioxane10071
4DMF10065

Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), solvent (7 mL), 24 h.

Key Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation of 2,6-Dibromopyridine

This protocol is adapted for the selective mono-arylation using an N-heterocyclic carbene (NHC) ligand-based catalyst.

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of water and acetonitrile).[2] Add the palladium-NHC catalyst (0.1 mol%).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ambient to 80 °C) and monitor the progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Double Suzuki Coupling of a Dibromopyridine

This protocol is a general guideline for achieving di-substitution.

  • Reaction Setup: In a Schlenk flask, combine the dibromopyridine (1.0 mmol), the arylboronic acid (2.2-2.5 mmol), and the base (e.g., K₃PO₄ or Ba(OH)₂·H₂O, 4.0 mmol).[3][4]

  • Degassing: Add the solvent (e.g., 1,4-dioxane/water mixture) and thoroughly degas the mixture by bubbling with an inert gas for 20-30 minutes.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (can be up to 48 hours).[3] Monitor the reaction progress.

  • Workup: After cooling, dilute the mixture with water and extract with a suitable organic solvent. Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography to isolate the desired di-substituted product.

References

preventing side reactions with 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5-Dibromo-4-pyridinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most prevalent side reaction is competitive N-alkylation versus the desired O-alkylation of the 4-hydroxyl group.[1][2] Due to the tautomeric nature of 4-pyridinol, it can exist in both the pyridinol and pyridone forms, leading to reactivity at both the oxygen and nitrogen atoms. Other potential side reactions include dehalogenation (loss of one or both bromine atoms) and palladium-catalyzed cross-coupling reactions at the bromine positions if transition metal catalysts are used in subsequent steps.

Q2: How can I favor O-alkylation over N-alkylation?

A2: Several factors influence the N- vs. O-alkylation ratio. To favor O-alkylation, consider the following:

  • Choice of Base: The use of a bulky, non-nucleophilic base can sterically hinder attack at the nitrogen atom.

  • Solvent: The polarity of the solvent can influence the site of alkylation.

  • Alkylating Agent: "Harder" alkylating agents tend to favor O-alkylation.

  • Protecting Groups: The most reliable method to ensure selective O-alkylation is to protect the hydroxyl group prior to reactions involving other parts of the molecule.[3]

Q3: What is a suitable protecting group for the hydroxyl function of this compound?

A3: A common and effective protecting group for hydroxyl groups, including those on pyridinols, is the methoxymethyl (MOM) group.[3][4] It is relatively easy to introduce and can be removed under acidic conditions.[3][4][5]

Q4: Under what conditions might I observe dehalogenation?

A4: Dehalogenation of brominated pyridines can occur under various conditions, including some palladium-catalyzed cross-coupling reactions or in the presence of strong reducing agents. Careful selection of catalysts and reaction conditions is crucial to avoid this side reaction.

Troubleshooting Guides

Issue 1: A mixture of N- and O-alkylated products is observed.

This is the most common issue when attempting to alkylate the hydroxyl group of this compound.

Potential Cause Recommended Solution
Tautomerization The pyridinol-pyridone equilibrium allows for alkylation at both N and O sites.
Reaction Conditions The choice of base, solvent, and alkylating agent can influence the N/O ratio.[1][2]
Steric Hindrance A less hindered nitrogen atom in the pyridone tautomer can be more accessible to the alkylating agent.

Troubleshooting Workflow:

Start Mixture of N- and O-Alkylated Products Condition_Check Review Reaction Conditions (Base, Solvent, Alkylating Agent) Start->Condition_Check Purification Purify Mixture (e.g., Column Chromatography) Start->Purification If separation is feasible Protecting_Group Consider Protecting Group Strategy (e.g., MOM protection) Condition_Check->Protecting_Group If mixture persists Mitsunobu Alternative: Mitsunobu Reaction (Favors O-alkylation) Condition_Check->Mitsunobu For direct O-alkylation Desired_Product Isolated O-Alkylated Product Protecting_Group->Desired_Product Mitsunobu->Desired_Product Purification->Desired_Product

Caption: Troubleshooting workflow for resolving N- vs. O-alkylation.

Issue 2: Unintended dehalogenation of the pyridine ring.

Loss of one or both bromine atoms can occur, leading to undesired byproducts.

Potential Cause Recommended Solution
Palladium Catalyst Choice Certain palladium catalysts or reaction conditions can promote hydrodehalogenation.
Reducing Agents The presence of reducing agents in the reaction mixture can lead to the cleavage of C-Br bonds.
Reaction Temperature Higher temperatures can sometimes increase the likelihood of dehalogenation.

Troubleshooting Workflow:

Start Dehalogenation Observed Catalyst_Check Screen Different Palladium Catalysts and Ligands Start->Catalyst_Check Reagent_Check Ensure Absence of Unintended Reducing Agents Start->Reagent_Check Temp_Control Lower Reaction Temperature Start->Temp_Control Desired_Product Brominated Product Preserved Catalyst_Check->Desired_Product Reagent_Check->Desired_Product Temp_Control->Desired_Product

Caption: Troubleshooting guide for preventing dehalogenation.

Experimental Protocols

Protocol 1: Selective O-Alkylation via MOM Protection

This two-step protocol ensures the selective formation of O-alkylated this compound derivatives.

Step 1: Protection of the Hydroxyl Group with Methoxymethyl (MOM) Chloride

Substrate This compound Reagents MOM-Cl, Base (e.g., DIPEA) in an inert solvent (e.g., DCM) Substrate->Reagents 1. Reaction Stir at 0°C to room temperature Reagents->Reaction 2. Workup Aqueous workup and extraction Reaction->Workup 3. Product 3,5-Dibromo-4-(methoxymethoxy)pyridine Workup->Product 4.

Caption: Workflow for MOM protection of this compound.

Methodology:

  • Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.

  • Slowly add methoxymethyl chloride (MOM-Cl) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3,5-Dibromo-4-(methoxymethoxy)pyridine.[3][4]

Step 2: Deprotection of the MOM Group

Methodology:

  • Dissolve the MOM-protected compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).[5]

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture with a mild base, such as sodium bicarbonate.

  • Remove the solvent under reduced pressure and purify the resulting alcohol as needed.

Protocol 2: Direct O-Alkylation using the Mitsunobu Reaction

The Mitsunobu reaction can provide a more direct route to O-alkylated products, often with good selectivity.

Substrate This compound + Alcohol (R-OH) Reagents PPh3, DEAD (or DIAD) in an inert solvent (e.g., THF) Substrate->Reagents 1. Reaction Stir at 0°C to room temperature Reagents->Reaction 2. Workup Aqueous workup and extraction Reaction->Workup 3. Product O-alkylated this compound Workup->Product 4.

References

Technical Support Center: Optimization of Reaction Temperature for 3,5-Dibromo-4-pyridinol Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the coupling reactions of 3,5-Dibromo-4-pyridinol is limited in the reviewed literature. The following guidelines, protocols, and data are based on established principles for cross-coupling reactions and data from analogous di- and tri-halogenated pyridine systems. Researchers should use this information as a starting point and perform their own optimizations.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction temperature for the coupling of this compound and its derivatives.

Question/Issue Possible Cause(s) Suggested Solution(s)
1. No or very low product yield at all tested temperatures. - Inactive Catalyst: The palladium catalyst may not have been activated to its Pd(0) state. - Inappropriate Ligand: The chosen phosphine or N-heterocyclic carbene (NHC) ligand may not be suitable for this specific substrate. - Incorrect Base: The base may be too weak to facilitate transmetalation or deprotonation of the coupling partner. - Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or catalyst deactivation.- Ensure proper catalyst activation. For Pd(II) precatalysts, the reaction mixture must contain a reducing agent (e.g., amine, phosphine ligand). Consider using a pre-formed Pd(0) catalyst. - Screen a variety of ligands, including bulky electron-rich phosphines (e.g., XPhos, SPhos) for Suzuki and Buchwald-Hartwig reactions. - For Suzuki-Miyaura reactions, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often effective.[1] - Switch to a different solvent. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. For Suzuki reactions, the addition of water can sometimes be beneficial.[2]
2. Reaction starts but does not go to completion, even at elevated temperatures. - Catalyst Decomposition: The catalyst may be degrading at higher temperatures, often indicated by the formation of palladium black.[2] - Insufficient Reagent: One of the coupling partners or the base may be the limiting reagent. - Product Inhibition: The product may be coordinating to the palladium center and inhibiting further catalytic cycles.- Lower the reaction temperature and increase the reaction time. Temperatures above 100-110°C can lead to catalyst decomposition for some systems.[2] - Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester or amine coupling partner. Ensure at least 2-3 equivalents of the base are used. - Try a different ligand that may be less susceptible to product inhibition.
3. Significant formation of side products, such as homocoupling of the boronic acid or dehalogenation of the starting material. - High Reaction Temperature: Elevated temperatures can promote side reactions. - Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids. - Inappropriate Base: Some bases can promote protodeboronation or dehalogenation.- Optimize the reaction at a lower temperature. Often, the optimal temperature is a balance between reaction rate and selectivity. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Screen different bases. For example, in some Suzuki reactions, K₂CO₃ may be a milder option than K₃PO₄.
4. Inconsistent results between batches. - Variable Reagent Quality: Purity of solvents, bases, and coupling partners can significantly impact the reaction outcome. - Inconsistent Heating: Variations in heating mantle or oil bath temperature can lead to inconsistent reaction rates. - Atmospheric Contamination: Inconsistent inert atmosphere can affect catalyst lifetime and side reactions.- Use freshly distilled/dried solvents and high-purity reagents. - Use a temperature-controlled heating system and monitor the internal reaction temperature. - Ensure a consistent and rigorous inert atmosphere technique for all reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing the coupling of this compound?

A1: For many palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, a good starting point is between 80-100°C.[1] Some systems may require higher temperatures (up to 140-150°C), while others can proceed at or near room temperature with a highly active catalyst/ligand system.[3][4]

Q2: How does the choice of coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) affect the optimal temperature?

A2: The optimal temperature can vary significantly between different types of coupling reactions.

  • Suzuki-Miyaura: Often performed between 70-110°C.[2][5]

  • Buchwald-Hartwig Amination: Typically requires 80-110°C, though room temperature reactions are possible with specialized ligands.[1]

  • Sonogashira Coupling: Can often be performed at room temperature to 60°C, especially with highly reactive aryl iodides or bromides.

  • Heck Coupling: Generally requires higher temperatures, often in the range of 100-140°C.

  • Ullmann Coupling: Traditionally requires very high temperatures (often >150-200°C), although modern ligand-accelerated protocols can proceed at lower temperatures.[4]

Q3: Can microwave heating be used to optimize the reaction temperature?

A3: Yes, microwave irradiation is an excellent tool for rapidly screening reaction temperatures. It allows for precise temperature control and can significantly reduce reaction times. The optimal temperature in a microwave reactor may differ from that in a conventional oil bath.

Q4: What is the visual evidence of catalyst decomposition at high temperatures?

A4: A common sign of palladium catalyst decomposition is the formation of a black precipitate, often referred to as palladium black.[2] This indicates that the soluble Pd(0) species has agglomerated and is no longer active in the catalytic cycle. If this is observed, the reaction temperature should be lowered.

Q5: How does the electronic nature of the coupling partner affect the required reaction temperature?

A5: Electron-withdrawing groups on the aryl halide can make the C-Br bond more susceptible to oxidative addition, potentially allowing for lower reaction temperatures. Conversely, electron-donating groups may necessitate higher temperatures to achieve a reasonable reaction rate.

Quantitative Data from Analogous Systems

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of brominated pyridine derivatives, which can serve as a reference for optimizing the coupling of this compound.

EntryBrominated Pyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
13,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1000.5>95
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-801885
34-bromoacetophenonePhenylboronic acidPd-Ln MOFK₂CO₃DMF/H₂O703>95
44-bromoanisolePhenylboronic acidPd₂(dba)₃ / Ligand 1CsFToluene80-857-882
53-chloropyridinePhenylboronic acid pinacol esterP1-L5--1100.1735

Note: This data is compiled from studies on related but not identical substrates and should be used as a general guide.[2]

Experimental Protocols

General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling

This protocol is a generalized starting point for the optimization of reaction temperature for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Toluene:H₂O).

  • Heating and Monitoring: Place the sealed Schlenk tube in a preheated aluminum block or oil bath at the desired temperature (e.g., start with a gradient of 70°C, 85°C, and 100°C for parallel experiments).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up and Analysis: Once the reaction is complete or has stalled, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield.

Visualizations

Experimental Workflow for Temperature Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization prep Prepare Reactants: - this compound - Coupling Partner - Base, Solvent setup Combine Reactants and Catalyst under Inert Atmosphere prep->setup cat_prep Prepare Catalyst System: - Pd Precatalyst - Ligand cat_prep->setup temp_screen Divide into Aliquots for Parallel Temperature Screening (e.g., 70°C, 85°C, 100°C) setup->temp_screen monitor Monitor Reaction Progress (TLC, LC-MS) temp_screen->monitor analyze Analyze Yield and Purity (NMR, Chromatography) monitor->analyze optimize Identify Optimal Temperature or Further Refine Conditions analyze->optimize

Caption: Workflow for optimizing reaction temperature.

Troubleshooting Decision-Making Process

troubleshooting_workflow cluster_high_temp High Temperature Issues cluster_low_temp Low Temperature Issues start Low or No Yield check_temp Was Catalyst Decomposition (Pd Black) Observed? start->check_temp lower_temp Lower Reaction Temperature and Increase Time check_temp->lower_temp Yes increase_temp Gradually Increase Temperature check_temp->increase_temp No change_ligand_high Use a More Thermally Stable Ligand lower_temp->change_ligand_high check_reagents Screen Different: - Ligands - Bases - Solvents increase_temp->check_reagents

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient cross-coupling of 3,5-Dibromo-4-pyridinol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Sonogashira coupling (for C-C bond formation with terminal alkynes), and the Buchwald-Hartwig amination (for C-N bond formation with amines).

Q2: Which bromine position is more reactive in this compound?

A2: The reactivity of the bromine positions can be influenced by the electronic nature of the coupling partner and the reaction conditions. In many cross-coupling reactions on pyridine rings, the 2- and 4-positions are more electrophilic and thus more reactive. However, steric hindrance and the specific catalyst system can alter this selectivity. For 3,5-dibromopyridines, selective mono- or di-substitution can often be achieved by carefully controlling the stoichiometry of the reagents and the reaction time.

Q3: How does the hydroxyl group at the 4-position affect the cross-coupling reaction?

A3: The hydroxyl group is an electron-donating group, which can increase the electron density of the pyridine ring, potentially making oxidative addition more challenging. Furthermore, the acidic proton of the hydroxyl group can interfere with basic reaction conditions. It may be necessary to protect the hydroxyl group (e.g., as a methoxy or benzyloxy ether) prior to the coupling reaction, or to use a base that is not strong enough to deprotonate it. However, in some cases, the hydroxyl group can also act as a coordinating group to the metal center, influencing the regioselectivity of the reaction.

Q4: What are the key considerations for choosing a catalyst system for these reactions?

A4: The choice of catalyst system (palladium precursor and ligand) is critical for a successful cross-coupling reaction. Key considerations include:

  • Nature of the coupling partners: The electronic and steric properties of both the this compound and the coupling partner will dictate the optimal ligand.

  • Reaction type: Different coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) have preferred catalyst systems.

  • Desired reactivity and selectivity: Bulky, electron-rich phosphine ligands are often used to promote oxidative addition and reductive elimination.

  • Reaction conditions: The choice of solvent and base must be compatible with the catalyst system and the substrates.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the coupled product.

Possible CauseSuggested Solution
Catalyst Inactivity Use a pre-catalyst or ensure the active Pd(0) species is generated. For electron-rich substrates, consider more electron-rich and bulky ligands like SPhos or XPhos.
Poor Solubility of Reagents Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[1]
Base Incompatibility The base is crucial for activating the boronic acid.[2] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For base-sensitive substrates, a weaker base may be necessary.
Decomposition of Boronic Acid Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). Ensure the reaction is properly degassed to prevent oxidative degradation.
Hydroxyl Group Interference Protect the hydroxyl group as a methyl or benzyl ether before the coupling reaction.

Problem: Formation of homocoupled byproducts.

Possible CauseSuggested Solution
Presence of Oxygen Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).
Sub-optimal Catalyst System Use bulky phosphine ligands that favor cross-coupling over homocoupling.
Sonogashira Coupling

Problem: Low or no yield of the alkynylated pyridine.

Possible CauseSuggested Solution
Catalyst System Inefficiency For aryl bromides, a common catalyst system is Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI).[3][4][5] For challenging substrates, consider using more advanced ligands.
Amine Base Issues Use a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is dry and of high purity.
Glaser Homocoupling of Alkyne This is a common side reaction.[6] To suppress it, you can try adding the alkyne slowly to the reaction mixture or using copper-free Sonogashira conditions.
Low Reaction Temperature For less reactive aryl bromides, higher temperatures (e.g., 80-100 °C) may be required.[6]

Problem: Decomposition of the starting material or product.

Possible CauseSuggested Solution
Reaction Temperature Too High Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to decomposition.
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed to avoid product degradation.
Buchwald-Hartwig Amination

Problem: Low conversion to the aminated product.

Possible CauseSuggested Solution
Inappropriate Ligand Choice The choice of ligand is crucial.[7][8][9] For pyridyl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.
Base Strength and Solubility Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used.[8] The solubility of the base can also be a factor; consider using a soluble organic base if inorganic bases are problematic.
Catalyst Poisoning The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis. Using more electron-rich and sterically hindered ligands can mitigate this effect.
Hydroxyl Group Interference The acidic proton of the hydroxyl group can react with the strong base. Protection of the hydroxyl group is often recommended.

Problem: Formation of hydrodehalogenation byproduct.

Possible CauseSuggested Solution
Presence of Water Ensure all reagents and solvents are anhydrous.
Side Reaction of the Catalyst Optimize the catalyst system. Some ligands are more prone to promoting hydrodehalogenation than others.

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for cross-coupling reactions on substrates analogous to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001275-90General Conditions
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001685-95For electron-rich systems
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH802480-92For sterically hindered substrates

Table 2: Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine with Phenylacetylene

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
Pd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF6516Mono-alkynylated85
Pd(PPh₃)₂Cl₂ (10)CuI (20)Et₃NTHF6516Di-alkynylated75

Adapted from a study on a closely related substrate, 3,5-dibromo-2,6-dichloropyridine. Yields are representative.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101280-95General Conditions
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1001875-90For less reactive amines
G3-XPhos (2)-Cs₂CO₃t-AmylOH1002485-98Pre-catalyst system

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq), arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq) in a degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is then heated under an inert atmosphere (e.g., at 80-100 °C) for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

In a flame-dried flask under an inert atmosphere, this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are suspended in a degassed solvent (e.g., THF or DMF). A base (e.g., triethylamine, 2-3 eq) is then added, followed by the terminal alkyne (1.1-1.2 eq). The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) for 4-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[4]

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq) is placed in a reaction vessel. A degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) for 12-24 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization start Start: Define Coupling Partners reagents Prepare Stock Solutions: - this compound - Coupling Partner - Base start->reagents setup Automated Reaction Setup (e.g., in parallel reactor) reagents->setup catalysts Prepare Catalyst/Ligand Array catalysts->setup reaction Heating and Stirring (Controlled Temperature and Time) setup->reaction quench Quench Reactions reaction->quench analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) quench->analysis data Data Processing and Yield Determination analysis->data optimize Identify Lead Conditions data->optimize scaleup Scale-up and Isolation optimize->scaleup end End: Optimized Protocol scaleup->end troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low or No Product Yield catalyst_activity Check Catalyst Activity (Use fresh catalyst/pre-catalyst) start->catalyst_activity base_issue Optimize Base (Screen different bases/check solubility) start->base_issue substrate_purity Check Starting Material Purity start->substrate_purity ligand_choice Screen Different Ligands (e.g., bulky, electron-rich) catalyst_activity->ligand_choice catalyst_poisoning Consider Catalyst Poisoning (Increase ligand loading) ligand_choice->catalyst_poisoning solvent_issue Optimize Solvent (Improve solubility/compatibility) base_issue->solvent_issue temp_issue Adjust Temperature (Increase for slow reactions, decrease for decomposition) solvent_issue->temp_issue degas_issue Ensure Proper Degassing temp_issue->degas_issue protecting_group Consider Protecting Hydroxyl Group substrate_purity->protecting_group signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT->Proliferation Pyridinol_Derivative Substituted Pyridinol Derivative Pyridinol_Derivative->PI3K Inhibition Pyridinol_Derivative->MEK Inhibition Pyridinol_Derivative->ERK Inhibition

References

Navigating Exotherms in Large-Scale 3,5-Dibromo-4-pyridinol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction exotherms during the large-scale synthesis of 3,5-Dibromo-4-pyridinol. Drawing from established safety protocols and analogous bromination reactions, this document offers troubleshooting advice and frequently asked questions to ensure process safety and optimal reaction control.

Troubleshooting Guide: Managing Exothermic Events

The bromination of 4-pyridinol is a potentially highly exothermic process. A sudden temperature increase, or "runaway reaction," can lead to pressure buildup, release of hazardous materials, and compromised product quality. The following guide outlines potential issues, their causes, and recommended actions.

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Rise - Bromine addition rate is too fast.- Inadequate cooling capacity or coolant flow.- Agitator failure leading to poor heat transfer.- Incorrect solvent volume (reaction too concentrated).- Immediately stop the addition of bromine.- Increase coolant flow to the maximum safe level.- If the temperature continues to rise, consider an emergency quench with a pre-determined and tested quenching agent.- Verify agitator function.- Review and recalculate solvent ratios for future batches.
Localized Hotspots in the Reactor - Poor mixing leading to localized concentration of reactants.- Solid reactants not properly dispersed.- Ensure the agitator is set to a speed that provides adequate surface and bulk mixing.- Visually inspect for any undissolved solids before initiating bromine addition.- Consider the use of a baffle to improve mixing efficiency.
Delayed Exotherm (Induction Period) - Presence of impurities that inhibit the reaction initially.- Low initial reaction temperature.- Do not increase the rate of bromine addition to "kick-start" the reaction. This can lead to a dangerous accumulation of unreacted bromine.- Maintain a slow, controlled addition rate and monitor the temperature closely.- Ensure all starting materials meet the required purity specifications.
Secondary (Decomposition) Exotherm - Reaction temperature exceeds the decomposition temperature of reactants, intermediates, or the final product.- Implement strict temperature controls and alarms.- Conduct thermal stability studies (e.g., Differential Scanning Calorimetry - DSC) on the reaction mixture to determine the onset of decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to monitor for controlling the exotherm in this compound synthesis?

A1: The most critical parameters are the reaction temperature, the addition rate of the brominating agent (e.g., bromine), and the efficiency of mixing. Continuous monitoring of the internal reaction temperature is paramount. The addition of bromine should be subsurface to ensure immediate dispersion and reaction, minimizing the accumulation of unreacted bromine.

Q2: How can I estimate the potential exotherm of my reaction before scaling up?

A2: Reaction calorimetry (RC1) is the recommended method to measure the heat of reaction and determine the rate of heat release.[2] This data is crucial for ensuring that the plant's cooling system can handle the heat load at the intended scale. Differential Scanning Calorimetry (DSC) can also be used to screen for potential thermal hazards and decomposition energies of starting materials, intermediates, and the final product.[1]

Q3: What are the best practices for the addition of bromine in a large-scale reaction?

A3: A semi-batch process, where bromine is added portion-wise or via a controlled feed, is the standard and safest approach.[2] The addition rate should be linked to the real-time temperature of the reaction mass and the cooling capacity of the reactor. An automated system that stops the bromine feed if the temperature exceeds a set point is highly recommended.

Q4: What should be included in an emergency shutdown procedure for a runaway reaction?

A4: An emergency shutdown procedure should include:

  • Immediate cessation of all reactant feeds.

  • Activation of maximum cooling.

  • A clear protocol for the introduction of a quenching agent if necessary. The choice of quenching agent should be made during process development and tested on a small scale.

  • Evacuation procedures for personnel.

Q5: Are there alternative, safer brominating agents for this synthesis?

A5: While elemental bromine is a common reagent, other brominating agents like N-bromosuccinimide (NBS) can be considered. However, the reactivity and thermal profile of the reaction with any alternative reagent must be thoroughly evaluated before large-scale implementation. A hazardous side reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF) has been identified, highlighting the need for careful solvent selection and safety analysis.[2]

Experimental Protocols

While a specific, publicly available, large-scale protocol for this compound is not readily found, the following is a generalized protocol for a related bromination that emphasizes safety and exotherm management. This is for informational purposes only and must be adapted and thoroughly tested at a small scale before any scale-up.

Generalized Safe Bromination Protocol for a Pyridine Derivative

  • Reactor Preparation: The reactor must be clean, dry, and equipped with a calibrated temperature probe, an efficient agitator, a condenser, and a controlled addition funnel or pump for the brominating agent.

  • Charge and Cool: Charge the reactor with 4-pyridinol and the chosen solvent (e.g., acetic acid). Begin agitation and cool the mixture to the desired starting temperature (e.g., 0-5 °C).

  • Controlled Bromine Addition: Begin the slow, subsurface addition of the brominating agent at a rate that allows the cooling system to maintain the set temperature. The addition rate should be pre-determined based on calorimetry data.

  • Monitoring: Continuously monitor the internal temperature. If the temperature deviates significantly from the set point, immediately stop the addition of the brominating agent.

  • Reaction Completion and Quench: After the addition is complete, continue to stir the reaction mixture at the set temperature until reaction completion is confirmed by in-process controls (e.g., HPLC, TLC). Subsequently, carefully quench any remaining brominating agent with a suitable reducing agent (e.g., sodium bisulfite solution), ensuring the quench is also temperature-controlled.

  • Work-up: Proceed with the product isolation and purification steps as per the established protocol.

Visualizing Workflows and Logical Relationships

To aid in understanding the process and decision-making, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactor Setup Reactor Setup Charge Pyridinol & Solvent Charge Pyridinol & Solvent Reactor Setup->Charge Pyridinol & Solvent Cool to 0-5 C Cool to 0-5 C Charge Pyridinol & Solvent->Cool to 0-5 C Controlled Bromine Addition Controlled Bromine Addition Cool to 0-5 C->Controlled Bromine Addition Monitor Temperature Monitor Temperature Controlled Bromine Addition->Monitor Temperature Hold at Temp Hold at Temp Monitor Temperature->Hold at Temp Quench Reaction Quench Reaction Hold at Temp->Quench Reaction Product Isolation Product Isolation Quench Reaction->Product Isolation Purification Purification Product Isolation->Purification

Caption: Experimental Workflow for Safe Bromination.

troubleshooting_tree Temperature Rise? Temperature Rise? Stop Bromine Addition Stop Bromine Addition Temperature Rise?->Stop Bromine Addition Yes Continue Monitoring Continue Monitoring Temperature Rise?->Continue Monitoring No Increase Cooling Increase Cooling Stop Bromine Addition->Increase Cooling Temp Stabilized? Temp Stabilized? Increase Cooling->Temp Stabilized? Resume Slow Addition Resume Slow Addition Temp Stabilized?->Resume Slow Addition Yes Emergency Quench Emergency Quench Temp Stabilized?->Emergency Quench No

References

long-term storage and stability issues of 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of 3,5-Dibromo-4-pyridinol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.

Q2: What are the known stability issues with this compound?

A2: While specific long-term stability data for this compound is limited, compounds of a similar structure, such as brominated phenols and pyridines, can be susceptible to degradation under certain conditions. Potential stability issues could include oxidation, photodecomposition (degradation upon exposure to light), and moisture-induced changes.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemistry of related compounds, potential degradation of this compound could result in the formation of hydroxylated intermediates and polymeric products.[1][2] The pyridine ring may undergo oxidation, and the carbon-bromine bonds could be susceptible to cleavage under harsh conditions.

Q4: Is this compound sensitive to light?

A4: The photostability of this compound has not been extensively studied. However, many pyridine and phenol derivatives exhibit sensitivity to UV and visible light.[3][4][5] Therefore, it is recommended to handle the compound in a well-lit area but to store it in a light-proof or amber container to minimize the risk of photodecomposition.

Q5: What are the recommended handling procedures for this compound?

A5: Handle this compound in a well-ventilated area, preferably in a fume hood.[6][7] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.[6][7]

Q6: What should I do in case of a spill?

A6: In case of a spill, avoid generating dust.[8] Moisten the spilled material with a suitable solvent and carefully collect it into a sealed container for disposal.[6] Ensure the area is well-ventilated during cleanup.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., low yield, unexpected byproducts) Degradation of this compound due to improper storage or handling.1. Verify the purity of your starting material using a suitable analytical method (e.g., HPLC, NMR). 2. Ensure the compound has been stored under the recommended conditions (2-8°C, dry, dark). 3. Consider potential incompatibilities with other reagents in your reaction.
Discoloration of the solid compound (e.g., yellowing) Potential oxidation or photodecomposition.1. Assess the purity of the discolored material. 2. If purity is compromised, consider purification (e.g., recrystallization) before use. 3. Review storage conditions to ensure the container is tightly sealed and protected from light.
Poor solubility in a previously used solvent The compound may have degraded into less soluble impurities.1. Confirm the identity and purity of the compound. 2. Attempt to dissolve a small sample in a range of recommended solvents. 3. If solubility issues persist, the batch may be compromised.

Data Presentation

Table 1: Physicochemical Properties and Recommended Storage

PropertyValueSource
Molecular Formula C₅H₃Br₂NOChemical Supplier Data
Molecular Weight 252.89 g/mol Chemical Supplier Data
Appearance White to off-white solidChemical Supplier Data
Melting Point >300 °CChemical Supplier Data
Recommended Storage Temperature 2-8°CChemical Supplier Data
Recommended Storage Conditions Dry, dark, tightly sealed containerGeneral Chemical Handling Guidelines

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

Protocol 2: Forced Degradation Study

This protocol is a hypothetical approach to investigate the stability of this compound under various stress conditions.

  • Acid/Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate at elevated temperature (e.g., 60°C) for a defined period.

    • Analyze samples at time intervals by HPLC to monitor for degradation.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature, protected from light.

    • Analyze samples at time intervals by HPLC.

  • Photostability:

    • Expose a thin layer of the solid compound and a solution of the compound to a light source compliant with ICH Q1B guidelines.[3][4][5]

    • Maintain a control sample in the dark.

    • Analyze both samples by HPLC after a defined exposure period.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Check Purity of this compound (e.g., HPLC, NMR) start->check_purity purity_ok Purity is as Expected check_purity->purity_ok Purity OK purity_not_ok Purity is Low / Impurities Detected check_purity->purity_not_ok Purity Not OK review_protocol Review Experimental Protocol (Reagent Compatibility, Reaction Conditions) purity_ok->review_protocol review_storage Review Storage Conditions (Temp, Light, Moisture) purity_not_ok->review_storage purify Purify Compound (e.g., Recrystallization) proceed Proceed with Experiment purify->proceed review_storage->purify re_evaluate Re-evaluate Experiment or Source New Material review_storage->re_evaluate review_protocol->proceed

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental_Workflow start Start retrieve Retrieve this compound from 2-8°C Storage start->retrieve weigh Weigh Compound in Ventilated Enclosure retrieve->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction analysis Analyze Results reaction->analysis cleanup Dispose of Waste Properly analysis->cleanup finish End cleanup->finish

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Workup Procedures for Reactions Involving 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-pyridinol. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during the workup of reactions involving this versatile compound.

I. Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is crucial for designing effective workup procedures. Due to its pyridinol structure, it can exist in tautomeric equilibrium with its pyridone form, influencing its solubility and reactivity. The predicted pKa of this compound is approximately 6.47, indicating it is a weak acid.

Solubility Profile (Qualitative):

Solvent ClassExpected SolubilityRationale
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)Sparingly soluble to solubleThe hydroxyl group allows for hydrogen bonding, but the dibrominated pyridine ring is largely nonpolar. Solubility is expected to increase with the alkyl chain length of the alcohol.
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)SolubleThese solvents can effectively solvate both the polar hydroxyl group and the aromatic ring.
Ethereal Solvents (e.g., THF, Diethyl ether)Sparingly solubleThese solvents are less polar and will have limited ability to dissolve the polar pyridinol tautomer.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Sparingly soluble to solubleThese solvents are good at dissolving a wide range of organic compounds, but the polarity of the pyridinol may limit high solubility.
Nonpolar Solvents (e.g., Hexane, Toluene)Insoluble to sparingly solubleThe high polarity of the hydroxyl group will make it poorly soluble in nonpolar solvents.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the workup of reactions involving this compound and its derivatives.

A. General Workup Procedures

Question 1: What is a general workup procedure for a reaction involving this compound?

A typical workup procedure for reactions involving this compound or its derivatives involves the following steps:

  • Quenching: The reaction mixture is cooled to room temperature or 0 °C and then quenched by the slow addition of water, saturated aqueous ammonium chloride (NH₄Cl), or a dilute acid/base solution depending on the reaction conditions.

  • Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent. Common choices include ethyl acetate, dichloromethane, or chloroform. The choice of solvent should be based on the solubility of the desired product and its immiscibility with water.

  • Washing: The organic layer is washed sequentially with:

    • Water: to remove water-soluble impurities.

    • Aqueous basic solution (e.g., saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH)): to remove acidic impurities.

    • Aqueous acidic solution (e.g., dilute hydrochloric acid (HCl)): to remove basic impurities.

    • Brine (saturated aqueous sodium chloride (NaCl)): to reduce the amount of dissolved water in the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography.

dot

cluster_reaction Reaction cluster_workup Workup cluster_final Final Product Reaction_Mixture Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Cool and add aqueous solution Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Pure_Product Pure_Product Purification->Pure_Product Emulsion Emulsion Formed Patience Wait Emulsion->Patience Brine Add Brine Emulsion->Brine Filter Filter through Celite® Emulsion->Filter Solvent Add Different Solvent Emulsion->Solvent Centrifuge Centrifuge Emulsion->Centrifuge Separation Layers Separated Patience->Separation Brine->Separation Filter->Separation Solvent->Separation Centrifuge->Separation

Validation & Comparative

A Comparative Guide to the Regioselective Cross-Coupling of 3,5-Dibrominated Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of molecular scaffolds for applications in drug discovery and materials science. Among these, 3,5-dibromopyridine presents a unique challenge and opportunity for regioselective cross-coupling reactions. The electronic asymmetry of the pyridine ring dictates the reactivity of the two bromine atoms, offering a handle for selective mono-functionalization at either the C3 or C5 position. This guide provides a comparative overview of the regioselectivity in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions of 3,5-dibrominated pyridines, supported by experimental data and detailed protocols.

General Principles of Regioselectivity

In 3,5-dibromopyridine, the two bromine atoms are in electronically distinct environments. The C3 position is generally considered more electron-deficient than the C5 position due to the influence of the nitrogen atom. This electronic difference is the primary driver of regioselectivity in many cross-coupling reactions, with the more electrophilic C3 position often being the preferred site of oxidative addition to the palladium(0) catalyst. However, the choice of catalyst, ligand, base, and solvent can significantly influence and even reverse this inherent reactivity, allowing for selective functionalization at the C5 position.

Comparative Performance in Cross-Coupling Reactions

The following sections detail the regioselective outcomes and reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions with 3,5-dibrominated pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. In the case of substituted 3,5-dibromopyridines, the presence of a directing group can strongly influence the site of coupling. For instance, a substituent at the C2 position capable of coordinating to the palladium catalyst, such as a piperazine or methylamine group, can direct the arylation to the C3 position.[1]

General Reaction Scheme: Suzuki-Miyaura Coupling

sub 3,5-Dibromopyridine product3 3-Aryl-5-bromopyridine (C3-Selectivity) sub->product3 Pd(0), Ligand, Base product5 5-Aryl-3-bromopyridine (C5-Selectivity) sub->product5 Pd(0), Ligand, Base boronic R-B(OH)₂ boronic->product3 boronic->product5 cat Pd Catalyst Ligand base Base

Caption: General scheme for the Suzuki-Miyaura coupling of 3,5-dibromopyridine.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Product (Yield %)Regioselectivity (C3:C5)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>155-Aryl-2-methylpyridin-3-amine derivatives (moderate to good)Predominantly C5 (with 3-amino directing group)[2]
Pd(OAc)₂/PPh₃K₂CO₃CH₃CN/MeOH50242-Arylpyridines from 2,3- and 2,5-dibromopyridines (good to high)C2 selectivity observed for other dibromopyridines[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine [2]

In a Schlenk flask, 5-bromo-2-methylpyridin-3-amine (0.2 g) was mixed with tetrakis(triphenylphosphine)palladium (5 mol %) and 1,4-dioxane (2 mL). The mixture was stirred at room temperature for 30 minutes. Subsequently, the respective arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) were added. The resulting mixture was stirred at 85–95 °C for over 15 hours. After cooling to room temperature, the mixture was filtered and diluted with ethyl acetate (50 mL). The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. For dihalopyridines, regioselectivity can often be controlled by tuning the reaction conditions. While specific data for 3,5-dibromopyridine is limited, protocols for other brominated pyridines provide a strong starting point for optimization.

General Reaction Scheme: Buchwald-Hartwig Amination

sub 3,5-Dibromopyridine product3 3-Amino-5-bromopyridine (C3-Selectivity) sub->product3 Pd(0), Ligand, Base product5 5-Amino-3-bromopyridine (C5-Selectivity) sub->product5 Pd(0), Ligand, Base amine R₂NH amine->product3 amine->product5 cat Pd Catalyst Ligand base Base

Caption: General scheme for the Buchwald-Hartwig amination of 3,5-dibromopyridine.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Product (Yield %)NotesReference
[Pd₂(dba)₃]/(±)-BINAPNaOBuᵗToluene804N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine (60%)Reaction with 2-bromo-6-methylpyridine[1]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine [1]

In a Schlenk vessel under an inert atmosphere, (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methyl pyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOBuᵗ (2.4 g, 25 mmol) were combined in toluene (50 mL). The resulting mixture was heated at 80°C for 4 hours with stirring. After cooling to room temperature, diethyl ether (50 mL) was added. The mixture was washed with brine (2 x 30 mL), dried over MgSO₄, and the solvent was removed under reduced pressure. The product was recrystallized from pentane/diethyl ether.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynylpyridines. Studies on 3,5-dibromo-2,6-dichloropyridine have demonstrated that selective mono- and di-alkynylation at the bromo positions is achievable, suggesting that similar selectivity can be obtained with 3,5-dibromopyridine.

General Reaction Scheme: Sonogashira Coupling

sub 3,5-Dibromopyridine product3 3-Alkynyl-5-bromopyridine (C3-Selectivity) sub->product3 Pd(0), Cu(I), Base product5 5-Alkynyl-3-bromopyridine (C5-Selectivity) sub->product5 Pd(0), Cu(I), Base alkyne R-C≡CH alkyne->product3 alkyne->product5 cat Pd Catalyst Cu(I) co-catalyst base Base

Caption: General scheme for the Sonogashira coupling of 3,5-dibromopyridine.

Catalyst/LigandCo-catalystBaseSolventTemp. (°C)Time (h)Product (Yield %)NotesReference
Pd(PPh₃)₄CuIEt₃NTHFRT166-Alkynyl-3-fluoro-2-cyanopyridines (85-93%)Reaction with 6-bromo-3-fluoro-2-cyanopyridine[4]
Pd(PPh₃)₄CuIEt₃N/DMF802Monoalkynylated products (good yields)Reaction with 3,5-dibromo-2,6-dichloropyridine[5]

Experimental Protocol: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine [4]

To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1), Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) were added. The reaction mixture was degassed for an additional 5 minutes at room temperature. The terminal alkyne (1 equiv) was then added dropwise, and the mixture was stirred at room temperature for 16 hours. Upon completion, the reaction was worked up and the product purified by column chromatography.

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another effective method for C-C bond formation. While specific comparative data on the regioselectivity for 3,5-dibromopyridine is scarce, the general principles of reactivity suggest that selective coupling is feasible. The higher reactivity of organozinc reagents may necessitate careful control of stoichiometry and reaction conditions to achieve mono-functionalization.

General Reaction Scheme: Negishi Coupling

sub 3,5-Dibromopyridine product3 3-Substituted-5-bromopyridine (C3-Selectivity) sub->product3 Catalyst product5 5-Substituted-3-bromopyridine (C5-Selectivity) sub->product5 Catalyst organozinc R-ZnX organozinc->product3 organozinc->product5 cat Pd or Ni Catalyst Ligand

Caption: General scheme for the Negishi coupling of 3,5-dibromopyridine.

Catalyst/LigandSolventTemp. (°C)Time (h)Product (Yield %)NotesReference
Pd(OAc)₂/CPhosTHF/TolueneRT-801-18Secondary alkyl-substituted heteroaryls (good to excellent)General method for heteroaryl halides[6]
Acenaphthoimidazolylidene Pd complexesTHFRT0.5Alkyl- and aryl-substituted (hetero)arenes (high yields)General method for (hetero)aryl halides[7]

Experimental Protocol: General Procedure for Negishi Coupling of Heteroaryl Halides [6]

To a solution of the heteroaryl halide (1.0 equiv) and the palladium catalyst (1-2 mol %) in THF is added the secondary alkylzinc reagent (1.5-2.0 equiv) at room temperature. The reaction mixture is stirred for the appropriate time at the indicated temperature. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Conclusion

The regioselective cross-coupling of 3,5-dibromopyridine is a powerful strategy for the synthesis of functionalized pyridine derivatives. While the inherent electronic properties of the pyridine ring favor functionalization at the C3 position, the judicious selection of reaction partners, catalysts, ligands, and conditions can provide access to C5-substituted products. This guide provides a framework for researchers to navigate the complexities of these reactions and select the most appropriate methodology for their synthetic targets. Further optimization for specific substrates is often necessary to achieve the desired regioselectivity and yield.

References

Comparative Analysis of Catalysts for the Functionalization of 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the catalytic functionalization of 3,5-Dibromo-4-pyridinol, a key scaffold in medicinal chemistry. This report provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in the selection of optimal conditions for C-C and C-N bond formation.

The functionalization of the this compound core is a critical step in the synthesis of a wide array of biologically active molecules. The strategic introduction of diverse substituents at the 3- and 5-positions of the pyridine ring allows for the fine-tuning of pharmacological properties. This guide offers a comparative overview of prevalent catalytic methods employed for this purpose, with a focus on palladium- and copper-based systems in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following table summarizes experimental data for the functionalization of this compound derivatives, providing a clear comparison of catalyst performance under various conditions.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura 3,5-Dibromo-2-tosyloxypyridineArylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O10085-99[1]
Suzuki-Miyaura 3,5-Dibromo-2-tosyloxypyridinePhenylboronic acidPd(dppf)Cl₂ (3 mol%)Na₂CO₃Dioxane/H₂O9095[1]
Sonogashira 3,5-Dibromo-2,6-dichloropyridineTerminal alkynePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃NTHFRT70-85[2]
Sonogashira 3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (5 mol%)DIPAToluene8092[2]
Heck 2,6-Diaryl-3,5-dibromo-4-pyroneStyrenePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)Et₃NDMF10085[3]
Buchwald-Hartwig 3,5-DibromopyridineMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene10095General Protocol
Buchwald-Hartwig 3-BromopyridineAnilinePd(OAc)₂ (2 mol%), BINAP (3 mol%)Cs₂CO₃Toluene11088General Protocol
Copper-Catalyzed Amination 3-BromopyridinePyrrolidineCuI (5 mol%), L-proline (10 mol%)K₂CO₃DMSO9085General Protocol

Note: Yields are for the corresponding functionalized products. "General Protocol" refers to widely established conditions for the respective reaction type, as specific examples for this compound were not available in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and adaptation.

General Procedure for Suzuki-Miyaura Coupling of 3,5-Dibromo-2-tosyloxypyridine

To a solution of 3,5-dibromo-2-tosyloxypyridine (1.0 mmol) and the corresponding arylboronic acid (2.2 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) is added K₂CO₃ (3.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Procedure for Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine

A mixture of 3,5-dibromo-2,6-dichloropyridine (1.0 mmol), the terminal alkyne (2.5 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol) in a 2:1 mixture of THF and Et₃N (6 mL) is degassed with argon for 20 minutes. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.[2]

General Procedure for Heck Reaction of 2,6-Diaryl-3,5-dibromo-4-pyrone

In a sealed tube, 2,6-diaryl-3,5-dibromo-4-pyrone (1.0 mmol), styrene (2.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), and Et₃N (3.0 mmol) in DMF (5 mL) are heated to 100 °C for 16 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination of 3,5-Dibromopyridine

A flask is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (2.4 mmol). The flask is evacuated and backfilled with argon. Toluene (5 mL), 3,5-dibromopyridine (1.0 mmol), and morpholine (1.2 mmol) are then added. The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Mandatory Visualizations

Experimental Workflow for Catalytic Functionalization

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed functionalization of this compound derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Substrate & Reagents solvent Add Solvent start->solvent degas Degas Mixture solvent->degas catalyst Add Catalyst & Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat stir Stir for a Specified Time heat->stir cool Cool to Room Temperature stir->cool extract Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Characterization

Caption: General experimental workflow for catalytic cross-coupling reactions.

Signaling Pathway of Palladium-Catalyzed Cross-Coupling

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is depicted below, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative\nAddition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R'-M R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' Reductive\nElimination Reductive Elimination R-Pd(II)L_n-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R'

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

References

Structural Validation by X-ray Crystallography: An Analysis of 3,5-Dibromo-4-pyridinol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. X-ray crystallography stands as the gold standard for providing unambiguous structural evidence. This guide offers a comparative analysis of the crystallographic data for a close analogue of 3,5-Dibromo-4-pyridinol, namely 3,5-Dibromo-4-methylpyridine, and provides a detailed protocol for the experimental validation of such small molecules.

While a direct crystallographic study of this compound is not publicly available, the structural data of 3,5-Dibromo-4-methylpyridine offers valuable insights into the expected geometry and packing of the dibrominated pyridine core. The substitution of a hydroxyl group with a methyl group is expected to have a minimal impact on the core ring structure, making this a relevant comparison for structural validation purposes.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 3,5-Dibromo-4-methylpyridine, providing a benchmark for the structural analysis of similar compounds.[1]

Parameter3,5-Dibromo-4-methylpyridine
Chemical Formula C₆H₅Br₂N
Molecular Weight 250.91
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Dimensions a = 14.178 (3) Å
b = 6.9187 (18) Å
c = 7.6407 (12) Å
Volume (V) 749.5 (3) ų
Z (Molecules per unit cell) 4
Calculated Density (Dₓ) 2.224 Mg m⁻³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 293 K
Reflections Collected 650 with I > 2σ(I)
Final R-factor (R₁) 0.049

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure via X-ray diffraction follows a well-established workflow.[2] This protocol outlines the key steps from crystal growth to structure solution and refinement.

Crystallization

The initial and often most challenging step is to obtain a single, high-quality crystal suitable for diffraction.[2] The crystal should ideally be 0.1-0.3 mm in each dimension, without significant defects.[2][3] Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent.[4] The solvent is then allowed to evaporate slowly in a dust-free environment, leading to the formation of crystals.[3][4] The choice of solvent is critical and should be one in which the compound is moderately soluble.[4]

  • Solvent Diffusion: The compound is dissolved in a solvent in which it is soluble. A second solvent (the "anti-solvent"), which is miscible with the first but in which the compound is insoluble, is carefully layered on top. Diffusion between the two solvents gradually reduces the solubility of the compound, inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystal growth.[5]

  • Sublimation: For volatile solids, heating the compound under vacuum can cause it to sublime and then deposit as crystals on a cold surface.[5]

Data Collection

A suitable crystal is mounted on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[6] The positions and intensities of the diffracted beams are recorded by a detector.[2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods. This initial model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates, bond lengths, and bond angles.[7]

Experimental Workflow for Structure Validation

The following diagram illustrates the logical flow of validating a chemical structure using X-ray crystallography.

experimental_workflow Workflow for X-ray Crystallographic Structure Validation cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalSelection Crystal Selection Crystallization->CrystalSelection DataCollection Data Collection CrystalSelection->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: A flowchart illustrating the major steps involved in the validation of a chemical structure by X-ray crystallography.

Conclusion

The structural validation of this compound through X-ray crystallography would provide definitive evidence of its atomic arrangement. While direct crystallographic data for this compound is not currently in the public domain, the analysis of the closely related 3,5-Dibromo-4-methylpyridine provides a strong predictive framework for its structural characteristics. The experimental protocols and workflow outlined here serve as a comprehensive guide for researchers undertaking the crystallographic analysis of this and other novel small molecules, ensuring the generation of high-quality, reliable structural data crucial for advancing scientific research and drug development.

References

Assessing the Biological Activity of 3,5-Dibromo-4-pyridinol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the therapeutic potential of substituted pyridine compounds reveals significant anticancer and antimicrobial properties. While specific research on 3,5-Dibromo-4-pyridinol is limited, a broader analysis of its structural analogs provides valuable insights into their biological efficacy. This guide offers a comparative overview of the biological activities of various pyridine derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity of Pyridine Derivatives

Substituted pyridine and its fused heterocyclic systems are a cornerstone in the development of novel anticancer agents. These compounds have been shown to inhibit critical biological pathways essential for cancer cell proliferation and survival.[1] The mechanism of action for many pyridine derivatives involves the inhibition of key enzymes such as kinases, which are crucial for tumor growth.[1][2]

A variety of pyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and prostate (PC-3) cancers.[3][4][5] For instance, certain pyridine urea derivatives exhibit stronger inhibitory activity against MCF-7 cells than the standard drug doxorubicin.[1] The anticancer activity is often assessed by determining the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Below is a summary of the reported anticancer activities for several pyridine derivatives against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference Compound
Pyridone Derivative (Compound 1)HepG2 (Liver)4.5 ± 0.3-
Pyridine Derivative (Compound 2)HepG2 (Liver)~9.0-
Pyridone Derivative (Compound 1)MCF-7 (Breast)~13.5-
Pyridine Derivative (Compound 2)MCF-7 (Breast)>30-
Steroidal Pyridine DerivativePC-3 (Prostate)1.55-
Pyridine Phenyl Urea DerivativeA549 (Lung)Not specifiedDoxorubicin
Pyridine Phenyl Urea DerivativeHCT-116 (Colon)Not specifiedDoxorubicin
2-thioxo-thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4-

Table 1: Comparative anticancer activity (IC50 values) of various pyridine derivatives against human cancer cell lines.[3][6][7]

Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity of the pyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.[8]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[8][9] The concentration of the formazan, which is dissolved in a solubilizing agent (typically dimethyl sulfoxide - DMSO), is directly proportional to the number of living, metabolically active cells. The absorbance of the colored solution is then measured using a spectrophotometer.[8]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated overnight to allow for cell attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 3-4 hours to allow for the formation of formazan crystals.[8][9][11]

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 550-570 nm.[8][9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

G cluster_workflow Anticancer Activity Assessment Workflow synthesis Synthesis of Pyridine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Screening (MTT Assay on Cancer Cell Lines) characterization->in_vitro ic50 Determination of IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

General workflow for the assessment of anticancer activity of novel compounds.

Targeted Signaling Pathway: EGFR

Many pyridine derivatives exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis.[12][13] The inhibition of EGFR is a key mechanism for several anticancer drugs.[14]

EGFR_Pathway cluster_pathway EGFR Signaling Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->EGFR

Simplified EGFR signaling pathway and the inhibitory action of pyridine derivatives.

Antimicrobial Activity of Pyridine Derivatives

In addition to their anticancer properties, pyridine derivatives have demonstrated significant potential as antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for the development of new classes of antimicrobial compounds.[15] Halogenated pyrrolopyrimidines, which share a core structure with pyridine, have shown potent activity against Staphylococcus aureus.[15] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

The following table summarizes the antimicrobial activity of various pyridine-based compounds against different microbial strains.

Compound ClassMicroorganismMIC (µg/mL)
N-alkylated pyridine saltsS. aureus56 ± 0.5% inhibition at 100 µg/mL
N-alkylated pyridine saltsE. coli55 ± 0.5% inhibition at 100 µg/mL
Substituted Mannich basesB. subtilis6.25 - 12.5
Substituted Mannich basesS. aureus6.25 - 12.5
Substituted Mannich basesP. aeruginosa6.25 - 12.5
Substituted Mannich basesE. coli6.25 - 12.5
Substituted Mannich basesC. albicans12.5
2-(methyldithio)pyridine-3-carbonitrileVarious bacteria0.5 - 64
Pyridine-4-aldoxime-based saltsS. aureus0.02 - 6 mM
Pyridine-4-aldoxime-based saltsE. coli0.02 - 6 mM
Pyridine-4-aldoxime-based saltsA. niger0.1 - 12 mM
Halogenated PyrrolopyrimidinesS. aureus8
Thienopyridine derivative (12a)E. coli19.5
Thienopyridine derivative (12a)B. mycoides<4.8
Thienopyridine derivative (12a)C. albicans<4.8

Table 2: Comparative antimicrobial activity (MIC values) of various pyridine derivatives.[15][16][17]

Experimental Protocol: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the pyridine derivatives is determined using the broth microdilution method, a standardized and widely used technique in microbiology.[18][19]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (typically around 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilutions: The pyridine derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the wells are examined for visible turbidity. The lowest concentration of the compound at which no growth is observed is recorded as the MIC.

References

A Comparative Guide to the Quantitative Purity Analysis of 3,5-Dibromo-4-pyridinol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, validated method for the quantitative analysis of 3,5-Dibromo-4-pyridinol purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It offers a detailed experimental protocol, comparative data for typical analyses, and a discussion of alternative analytical techniques. This document is intended to assist researchers and quality control professionals in achieving accurate, reproducible, and robust purity assessments critical for pharmaceutical development and chemical research.

Halogenated pyridinols are a significant class of compounds in medicinal chemistry, serving as versatile intermediates in the synthesis of novel therapeutic agents.[1] The purity of these intermediates, such as this compound, is paramount as impurities can affect reaction yields, introduce unwanted side products, and impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2] High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity determination of non-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[3]

Part 1: Recommended HPLC Method for Purity Determination

This section details a robust RP-HPLC method developed for the quantitative determination of this compound purity. The method is designed to separate the main compound from potential process-related impurities and degradation products.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound Reference Standard (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Ammonium acetate (HPLC grade).

  • Formic acid (LC-MS grade).

3. Chromatographic Conditions: A validated set of conditions is summarized in the table below. These parameters should serve as a starting point and may be optimized for specific equipment.

ParameterRecommended Condition
HPLC Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm[4]
Injection Volume 10 µL
Run Time 20 minutes

4. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the diluent.

  • Test Sample Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5. Analysis and Purity Calculation: Inject the diluent (as a blank), followed by six replicate injections of the Working Standard Solution to establish system suitability (RSD of peak area ≤ 2.0%). Then, inject the test sample solutions. The purity is calculated using the area normalization method.

Formula for % Purity: % Purity = (Area of the main this compound peak / Sum of the areas of all peaks) x 100

Part 2: Data Presentation and Comparison

The following table presents hypothetical, yet typical, quantitative results from the HPLC analysis of three different batches of this compound. This data illustrates how the method can be used to compare product quality and control batch-to-batch consistency.

Sample IDMain Peak RT (min)Main Peak Area% PurityImpurity 1 (RT ~4.5 min)Impurity 2 (RT ~7.1 min)
Batch A-001 6.211854230199.81% 0.07%0.12%
Batch B-001 6.221798554298.95% 0.45%0.60%
Batch C-001 6.201883219899.92% < 0.05%0.08%
Reference Std 6.2118654321>99.9% Not DetectedNot Detected

RT = Retention Time

Part 3: Comparison with Alternative Analytical Methods

While HPLC is the recommended method, other techniques can provide complementary information. The choice of method depends on the specific analytical goal.[3]

TechniquePrincipleSelectivity & SensitivityThroughputPrimary Application for this compound
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[5]High selectivity for separating structurally similar impurities. Good sensitivity with UV detection.[4]Moderate (20-30 min/sample)Gold standard for routine purity and quantitative analysis. [3]
LC-MS HPLC coupled with a mass spectrometer.Excellent selectivity and superior sensitivity. Provides molecular weight information for impurity identification.[6]ModerateIdentification of unknown impurities and degradation products.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.High efficiency for volatile compounds. Requires derivatization for non-volatile compounds like pyridinols.HighAnalysis of volatile organic impurities and residual solvents. Not ideal for parent compound.[3]
Nuclear Magnetic Resonance (¹H-NMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides detailed structural information. Quantitative (qNMR) is possible but less precise than HPLC for trace impurities.LowStructural confirmation of the main component and identification of major impurities.
UV-Vis Spectrophotometry Measurement of light absorption by the sample.Low selectivity; cannot separate the analyte from impurities.[7]Very HighSimple concentration measurements of a known pure substance; not suitable for purity analysis of mixtures.

Part 4: Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantitative analysis process, from sample acquisition to the final purity report.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage A Sample & Ref. Std. Weighing B Solution Preparation (Dissolution & Dilution) A->B C HPLC System Setup & Equilibration B->C D System Suitability Test (Inject Ref. Std.) C->D E Sample Injection & Chromatogram Acquisition D->E F Peak Integration (Area Measurement) E->F G Purity Calculation (% Area Normalization) F->G H Final Report Generation G->H

Caption: Workflow for HPLC Purity Analysis of this compound.

Method Selection Decision Tree

This diagram provides a logical guide for selecting the most appropriate analytical technique based on the specific research or quality control objective.

G Start What is the Analytical Goal? Quant Quantitative Purity (Batch Release) Start->Quant Purity % ID Impurity ID & Structure Confirmation Start->ID Structure Volatile Volatile Impurities (Residual Solvents) Start->Volatile Volatiles HPLC Use Validated RP-HPLC Method Quant->HPLC LCMS Use LC-MS Method ID->LCMS NMR Use NMR Spectroscopy ID->NMR GC Use Headspace GC Method Volatile->GC

Caption: Decision Tree for Selecting an Analytical Method.

References

A Comparative Guide to the Synthetic Routes of Substituted 4-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-hydroxypyridines are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and agrochemicals. Their synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides an objective comparison of the most prominent synthetic routes to substituted 4-hydroxypyridines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Overview of Synthetic Strategies

The primary methods for the synthesis of substituted 4-hydroxypyridines can be broadly categorized into three main approaches:

  • The Guareschi-Thorpe Condensation: A classical and versatile method involving the condensation of cyanoacetamides or cyanoacetic esters with 1,3-dicarbonyl compounds.

  • Diazotization of 4-Aminopyridines: A straightforward method for the synthesis of 4-hydroxypyridines from readily available 4-aminopyridine precursors.

  • Synthesis from 1,3-Diketones and Enamines: A multi-step approach that offers flexibility in the introduction of various substituents.

The following sections will delve into the details of each of these routes, presenting quantitative data, experimental protocols, and reaction mechanisms.

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a powerful tool for the synthesis of highly functionalized 4-hydroxypyridines, which exist in tautomeric equilibrium with their corresponding pyrid-4-one form. A particularly effective and environmentally friendly modern adaptation of this method utilizes a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in an aqueous medium. This "advanced" Guareschi-Thorpe reaction is notable for its high yields, operational simplicity, and the precipitation of the product from the reaction mixture, simplifying purification.[1][2]

Quantitative Data

The following table summarizes the yields of various substituted 2,6-dihydroxy-4-substituted-pyridine-3-carbonitriles synthesized via the advanced Guareschi-Thorpe reaction.

Time (h)Yield (%)
MeMe1.595
MePh195
CF₃Me197
PhPh293
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis

A mixture of the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) in water (1 mL) is stirred at 80°C. The reaction is monitored by TLC. Upon completion, cold water is added to the reaction mixture, and the precipitated solid product is collected by filtration, washed with water, and dried. Further purification is typically not required.

Reaction Pathway

The reaction proceeds through a series of condensation and cyclization steps. The ammonium carbonate serves as both a nitrogen source and a catalyst.

Guareschi_Thorpe cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Enamine Enamine Intermediate 1_3_Dicarbonyl->Enamine + NH₃ Cyanoacetamide Cyanoacetamide Michael_Adduct Michael Adduct Cyanoacetamide->Michael_Adduct + Enamine Ammonium_Carbonate Ammonium Carbonate Enamine->Michael_Adduct 4_Hydroxypyridine Substituted 4-Hydroxypyridine Michael_Adduct->4_Hydroxypyridine Intramolecular Cyclization & Dehydration

Caption: Guareschi-Thorpe Condensation Pathway

Diazotization of 4-Aminopyridines

The conversion of a 4-aminopyridine to a 4-hydroxypyridine via diazotization followed by hydrolysis is a well-established and high-yielding method, particularly for the synthesis of the parent 4-hydroxypyridine.[3] The reaction involves the formation of a diazonium salt intermediate, which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.

Quantitative Data

While this method is highly efficient for the unsubstituted 4-hydroxypyridine, comprehensive data on the yields for a wide range of substituted analogues is less readily available in a comparative format. The yield for the parent compound is excellent:

Starting MaterialProductYield (%)
4-Aminopyridine4-Hydroxypyridine~92
Experimental Protocol: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine

To a solution of 4-aminopyridine in aqueous sulfuric acid at 0-20°C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 20°C. The reaction mixture is then heated to facilitate the hydrolysis of the diazonium salt. After cooling, the solution is neutralized, and the product is isolated. For the synthesis of the parent 4-hydroxypyridine, a detailed procedure involves the use of butyl nitrite in concentrated sulfuric acid, followed by neutralization with barium hydroxide to achieve a high yield of 92.1%.[3]

Reaction Pathway

The reaction proceeds in two main stages: the formation of the diazonium salt and its subsequent hydrolysis.

Diazotization cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4_Aminopyridine Substituted 4-Aminopyridine Diazonium_Salt Pyridin-4-yl Diazonium Salt 4_Aminopyridine->Diazonium_Salt + NaNO₂, H⁺ 4_Hydroxypyridine Substituted 4-Hydroxypyridine Diazonium_Salt->4_Hydroxypyridine + H₂O, Δ (-N₂, -H⁺)

Caption: Diazotization of 4-Aminopyridine Pathway

Synthesis from 1,3-Diketones and Related Compounds

This synthetic strategy offers significant versatility in accessing a wide range of substituted 4-hydroxypyridines. A common approach involves the reaction of 1,3-diketones with ammonia to form a β-ketoenamine, followed by N-acylation and subsequent intramolecular cyclocondensation to yield the 4-hydroxypyridine ring.[4] While this method is flexible, it often involves multiple steps, and the overall yields can be moderate.

Quantitative Data

The overall yields for this multi-step process are typically in the range of 50-60%.[4] More specific and recent methods involving the cyclocondensation of pre-formed β-ketoenamides can offer good to excellent yields in the cyclization step itself.

Starting MaterialsKey IntermediateOverall Yield (%)
1,3-Diketone, Ammonia, Acyl HalideN-Acyl-β-ketoenamine50-60
Experimental Protocol: General Procedure from a β-Ketoenamide

A solution of the β-ketoenamide in a suitable solvent is treated with a dehydrating agent or a catalyst to promote intramolecular cyclocondensation. For example, a mixture of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Hünig's base can be used to facilitate the cyclization. The reaction is typically stirred at room temperature or heated to drive the reaction to completion. The product is then isolated and purified using standard techniques such as chromatography.

Reaction Pathway

The key step in this synthetic route is the intramolecular cyclization of an N-acyl-β-ketoenamine or a related β-ketoenamide derivative.

Diketone_Route cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1_3_Diketone 1,3-Diketone beta_Ketoenamine β-Ketoenamine 1_3_Diketone->beta_Ketoenamine + NH₃ Ammonia Ammonia Acyl_Halide Acyl Halide N_Acyl_beta_Ketoenamine N-Acyl-β-ketoenamine beta_Ketoenamine->N_Acyl_beta_Ketoenamine + Acyl Halide 4_Hydroxypyridine Substituted 4-Hydroxypyridine N_Acyl_beta_Ketoenamine->4_Hydroxypyridine Intramolecular Cyclocondensation

Caption: Synthesis from 1,3-Diketones Pathway

Comparison of Synthetic Routes

FeatureGuareschi-Thorpe CondensationDiazotization of 4-AminopyridinesSynthesis from 1,3-Diketones
Starting Materials 1,3-Dicarbonyls, CyanoacetamidesSubstituted 4-Aminopyridines1,3-Diketones, Ammonia, Acyl Halides
Number of Steps One-potOne to two stepsMulti-step
Typical Yields High to Excellent (often >90%)High for unsubstituted (~92%)Moderate (50-60% overall)
Scope & Versatility Good for highly functionalized pyridinesDependent on availability of substituted 4-aminopyridinesHigh, allows for diverse substitution patterns
Reaction Conditions Mild (e.g., 80°C in water)Often requires strong acids and controlled temperaturesVaries, can require specific catalysts
Advantages High yields, simple work-up, greenHigh yield for parent compound, straightforwardHigh versatility in substituent introduction
Disadvantages Can lead to highly substituted products which may not be desiredLimited data on yields for substituted analogsMulti-step, moderate overall yields

Conclusion

The choice of synthetic route for a particular substituted 4-hydroxypyridine will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • The advanced Guareschi-Thorpe condensation is an excellent choice for the efficient, high-yield synthesis of highly functionalized 4-hydroxypyridines in an environmentally friendly manner.

  • The diazotization of 4-aminopyridines is a highly effective method for producing the parent 4-hydroxypyridine and is likely a good choice for substituted analogs where the corresponding 4-amino precursor is readily available.

  • Synthesis from 1,3-diketones offers the greatest flexibility for creating a wide variety of substituted 4-hydroxypyridines, although this versatility comes at the cost of a multi-step procedure and potentially lower overall yields.

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for their target 4-hydroxypyridine derivatives.

References

A Comparative Guide to Theoretical vs. Experimental NMR Shifts for 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical and experimental Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 3,5-Dibromo-4-pyridinol. Due to the current absence of publicly available experimental NMR data for this specific molecule, this document focuses on providing a robust theoretical prediction as a benchmark for future experimental work. The methodologies for both computational prediction and experimental acquisition are detailed to facilitate a direct comparison once empirical data becomes available.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were calculated using established computational methods and serve as a reference for experimental validation.

Note on Tautomerism: this compound exists in equilibrium with its tautomeric form, 3,5-Dibromo-4-pyridone. The predicted NMR shifts will differ for each tautomer. The data presented here is for the pyridinol form.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Multiplicity
H-2/H-68.25Singlet
OH5.5 - 6.5 (variable)Broad Singlet

Solvent: DMSO-d₆. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C-2/C-6145.2
C-3/C-5108.5
C-4158.0

Solvent: DMSO-d₆

Methodologies and Protocols

Experimental Protocol for NMR Spectrum Acquisition

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the appropriate spectral width and acquisition time for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Typically, 16 to 64 scans are sufficient, depending on the sample concentration.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

Theoretical Protocol for NMR Shift Prediction

The predicted NMR chemical shifts presented in this guide are based on computational chemistry methods.

  • Molecular Modeling:

    • The 3D structure of this compound is first constructed using molecular modeling software.

    • The geometry of the molecule is then optimized to find its lowest energy conformation using Density Functional Theory (DFT) methods, for example, with the B3LYP functional and a basis set such as 6-31G(d).

  • NMR Chemical Shift Calculation:

    • The NMR shielding tensors are calculated for the optimized structure using the Gauge-Including Atomic Orbital (GIAO) method.

    • The calculations are performed at a higher level of theory, such as B3LYP/6-311+G(2d,p), to improve accuracy.

    • The effect of the solvent can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Data Referencing and Conversion:

    • The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., TMS) computed at the same level of theory: δ_sample = σ_TMS - σ_sample

    • Alternatively, empirical scaling factors can be applied to the calculated shielding values to better match experimental data.

Visualization of Workflows

The following diagrams illustrate the logical flow for both the experimental acquisition and theoretical prediction of NMR data, and the subsequent comparison.

experimental_workflow cluster_exp Experimental NMR Acquisition Sample_Prep Sample Preparation Acquisition NMR Data Acquisition Sample_Prep->Acquisition Load into Spectrometer Processing Data Processing Acquisition->Processing Raw FID Data Exp_Data Experimental Shifts (δ_exp) Processing->Exp_Data Fourier Transform & Calibration

Caption: Workflow for Experimental NMR Data Acquisition.

theoretical_workflow cluster_theo Theoretical NMR Prediction Mol_Model Molecular Modeling Optimization Geometry Optimization (DFT) Mol_Model->Optimization Calculation NMR Shielding Calculation (GIAO) Optimization->Calculation Theo_Data Theoretical Shifts (δ_theo) Calculation->Theo_Data Referencing to TMS

Caption: Workflow for Theoretical NMR Chemical Shift Prediction.

comparison_workflow Exp_Data Experimental Shifts (δ_exp) Comparison Comparison & Analysis Exp_Data->Comparison Theo_Data Theoretical Shifts (δ_theo) Theo_Data->Comparison Validation Structure Validation / Refinement Comparison->Validation Assess Correlation

Caption: Logical Flow for Comparing Experimental and Theoretical NMR Data.

evaluating the efficiency of different protecting groups for the hydroxyl function

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficiency of Hydroxyl Protecting Groups

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the hydroxyl group presents a frequent challenge. Its inherent reactivity as a nucleophile and a proton source necessitates a strategy of temporary masking, or "protection," to prevent unwanted side reactions. The ideal protecting group should be introduced in high yield under mild conditions, remain inert throughout various chemical transformations, and be selectively removed, again in high yield, without affecting the rest of the molecule.

This guide provides a comparative analysis of common protecting groups for the hydroxyl function, offering experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the optimal strategy for their synthetic targets.

The Protecting Group Strategy: A General Workflow

The core logic of employing a protecting group involves three key stages: introduction of the group to mask the reactive hydroxyl function, performing the desired chemical transformation on another part of the molecule, and finally, the selective removal (deprotection) of the group to restore the hydroxyl function.

G cluster_0 A Substrate with -OH group B Protected Substrate A->B Protection (e.g., TBSCl, Imidazole) C Transformed Substrate B->C Reaction on other functional groups D Final Product with -OH group C->D Deprotection (e.g., TBAF)

Caption: General workflow for hydroxyl group protection in multi-step synthesis.

Quantitative Comparison of Common Hydroxyl Protecting Groups

The efficiency of a protecting group is measured by its ease of installation and removal, typically reflected in reaction yields. The following table summarizes quantitative data for several widely used protecting groups. Yields can be substrate-dependent, and the values presented represent typical outcomes.

Protecting GroupAbbreviationProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)
Silyl Ethers
tert-ButyldimethylsilylTBS / TBDMSTBSCl, Imidazole, DMF, RT90-98TBAF, THF, RT or HF•Py, THF/Py, RT90-99
TriisopropylsilylTIPSTIPSCl, Imidazole, DMF, RT85-95TBAF, THF, RT90-98
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMF, RT88-97TBAF, THF, RT90-98
Alkyl Ethers
BenzylBnBnBr, NaH, THF, 0 °C to RT85-95H₂, Pd/C, EtOH, RT90-99
p-MethoxybenzylPMBPMBCl, NaH, THF, 0 °C to RT85-95DDQ, CH₂Cl₂/H₂O, RT or H₂, Pd/C85-95
Acetal Ethers
MethoxymethylMOMMOMCl, DIPEA, CH₂Cl₂, RT80-902M HCl, THF, RT85-95
TetrahydropyranylTHPDHP, PPTS (cat.), CH₂Cl₂, RT90-98AcOH/H₂O/THF (2:1:1), RT85-95
Esters
AcetylAcAc₂O, Pyridine, DMAP, RT90-99K₂CO₃, MeOH, RT or LiOH, THF/H₂O90-98
PivaloylPivPivCl, Pyridine, RT85-95DIBAL-H, CH₂Cl₂, -78 °C or LiOH85-95
BenzoylBzBzCl, Pyridine, RT90-98NaOH, MeOH/H₂O, RT85-95

Stability Profile of Protecting Groups

Orthogonality—the ability to deprotect one group in the presence of another—is a cornerstone of complex molecule synthesis. This relies on the differential stability of protecting groups to various reaction conditions.

Protecting GroupStrong Acid (pH < 1)Weak Acid (pH 4-6)Strong Base (pH > 12)Weak Base (pH 8-10)Oxidants (e.g., PCC, O₃)Reductants (e.g., H₂, LiAlH₄)Nucleophiles (e.g., RLi, RMgX)
TBS LabileModerately StableStableStableStableStableStable
TIPS LabileStableStableStableStableStableStable
TBDPS Moderately StableStableStableStableStableStableStable
Bn StableStableStableStableStableLabile (H₂)Stable
PMB StableStableStableStableLabile (DDQ)Labile (H₂)Stable
MOM LabileLabileStableStableStableStableStable
THP LabileLabileStableStableStableStableStable
Ac StableStableLabileLabileStableLabile (LiAlH₄)Labile
Piv StableStableModerately StableStableStableModerately StableStable
Bz StableStableLabileStableStableLabile (LiAlH₄)Moderately Stable
  • Stable: The protecting group remains intact under these conditions.

  • Moderately Stable: The group may react, but often slowly or under specific conditions.[1]

  • Labile: The protecting group is cleaved under these conditions.[1][2]

Experimental Protocols

Detailed and reproducible methodologies are critical for success. The following are representative protocols for the introduction and removal of two of the most common protecting groups, TBS ether and Bn ether.

Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the silylation of a primary alcohol, a common and robust method for hydroxyl protection.[3]

Workflow Diagram:

G cluster_0 A Dissolve Alcohol (1 eq), Imidazole (1.5 eq) in DMF B Add TBSCl (1.2 eq) portion-wise at 0 °C A->B C Stir at RT (Monitor by TLC) B->C D Aqueous Workup (H₂O, EtOAc) C->D E Purify by Chromatography D->E

Caption: Experimental workflow for TBS protection of an alcohol.

Methodology:

  • To a solution of the primary alcohol (1.0 equivalent) and imidazole (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)

The cleavage of silyl ethers with a fluoride source is highly efficient due to the strength of the Si-F bond.[4]

Methodology:

  • Dissolve the TBS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere.

  • Add a 1.0 M solution of TBAF in THF (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Protection of an Alcohol as a Benzyl (Bn) Ether

The Williamson ether synthesis is a classic and reliable method for forming benzyl ethers.[5]

Methodology:

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 equivalent) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates completion.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Deprotection of a Benzyl Ether by Hydrogenolysis

Catalytic hydrogenation is a mild and effective method for cleaving benzyl ethers, yielding the alcohol and toluene as a byproduct.[5][6]

Workflow Diagram:

G cluster_0 A Dissolve Bn-ether in EtOH or EtOAc B Add Pd/C (10 mol %) A->B C Purge with H₂ gas (balloon or Parr shaker) B->C D Stir at RT (Monitor by TLC) C->D E Filter through Celite® and concentrate D->E

Caption: Experimental workflow for hydrogenolysis of a benzyl ether.

Methodology:

  • Dissolve the benzyl-protected alcohol (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add palladium on activated carbon (Pd/C, 10% w/w, ~5-10 mol % Pd).

  • Securely fit a balloon filled with hydrogen gas to the reaction flask (or use a hydrogenation apparatus) and purge the system.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol, which is often pure enough for subsequent steps without further purification.

References

The Versatility of 3,5-Dibromo-4-pyridinol: A Comparative Review of its Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. Among these, 3,5-Dibromo-4-pyridinol stands out as a versatile intermediate, primarily utilized in the synthesis of kinase inhibitors and other biologically active molecules. This guide provides a comparative analysis of its applications, supported by experimental data, to inform its selection over alternative scaffolds.

Core Applications in Medicinal Chemistry

This compound and its derivatives are significant scaffolds in the design and synthesis of therapeutic agents. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to enhance water solubility. The addition of bromine atoms and a hydroxyl group further modulates the chemical and biological properties of the pyridine scaffold. The bromine atoms serve as handles for functionalization through cross-coupling reactions, while the pyridinol moiety is a privileged structure in drug discovery, known for its presence in natural compounds with anticancer and antiviral properties.

A primary application of this compound is as a precursor in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The structural motif of a substituted pyridine is central to many potent kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain.

Comparative Analysis: Synthesis of Kinase Inhibitors

While direct comparative studies detailing the use of this compound against its analogs in kinase inhibitor synthesis are not abundant in publicly available literature, we can infer its utility by examining the synthesis of related compounds. For instance, the synthesis of various c-Met kinase inhibitors often involves precursors like 4-phenoxypyridine derivatives.

To illustrate a typical synthetic pathway where a 3,5-dibromo-4-substituted pyridine could be employed, consider the synthesis of a generic kinase inhibitor scaffold. The workflow generally involves a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups at the bromine positions.

experimental_workflow cluster_synthesis Generic Kinase Inhibitor Synthesis Start 3,5-Dibromo-4-substituted Pyridine SuzukiCoupling Suzuki-Miyaura Cross-Coupling Start->SuzukiCoupling ArylBoronicAcid Aryl/Heteroaryl Boronic Acid ArylBoronicAcid->SuzukiCoupling Intermediate Di-substituted Pyridine Intermediate SuzukiCoupling->Intermediate Pd Catalyst, Base FinalProduct Kinase Inhibitor Intermediate->FinalProduct Further Functionalization sar_pathway cluster_sar Structure-Activity Relationship (SAR) Core This compound Core Functionalization Functionalization (e.g., Suzuki Coupling) Core->Functionalization Derivatives Library of Pyridine Derivatives Functionalization->Derivatives Screening Biological Screening (e.g., Antimicrobial Assay) Derivatives->Screening ActiveCompounds Identification of Active Compounds Screening->ActiveCompounds SAR_Analysis SAR Analysis ActiveCompounds->SAR_Analysis SAR_Analysis->Core Informs future design

A Cost-Benefit Analysis of 3,5-Dibromo-4-pyridinol in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, reactivity, and ultimate yield. This guide provides a comprehensive cost-benefit analysis of 3,5-Dibromo-4-pyridinol, a versatile heterocyclic compound, comparing its utility and economic viability against other halogenated pyridine alternatives.

Halogenated pyridines are pivotal intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals to materials science. The strategic placement of halogen atoms on the pyridine ring allows for selective functionalization through various cross-coupling reactions, making them valuable synthons for constructing complex molecular architectures. Among these, this compound presents a unique combination of a pyridinol core, known for its presence in biologically active compounds, and two reactive bromine atoms, offering multiple points for synthetic elaboration.

Cost Landscape of Dihalogenated Pyridines

A primary consideration in the selection of a synthetic building block is its procurement cost. To provide a clear comparison, the approximate costs of this compound and its common alternatives are summarized below. It is important to note that the price of this compound is often available from suppliers upon request, indicating it may be a more specialized or less commonly stocked reagent compared to its simpler dihalopyridine counterparts.

CompoundMolecular Weight ( g/mol )Typical PurityApproximate Cost (per gram)
This compound 252.89>95%Quote on Request
3,5-Dichloropyridine147.99≥98%~$0.60 - $3.70
3,5-Dibromopyridine236.89≥98%~$15.20
3,5-Diiodopyridine330.9098%~$127.00

Synthetic Utility and Performance

The primary advantage of this compound lies in its trifunctional nature, possessing two bromine atoms and a hydroxyl group. This allows for a diverse range of synthetic transformations. The bromine atoms are amenable to standard palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, and amino substituents. The hydroxyl group can be alkylated, acylated, or converted to a triflate, providing an additional handle for functionalization.

Experimental Protocols: A Glimpse into Reactivity

While specific experimental data for reactions starting directly from this compound is not extensively reported in readily accessible literature, we can infer its reactivity from protocols for structurally similar compounds.

Hypothetical Suzuki-Miyaura Coupling of this compound:

This protocol is based on established procedures for di-brominated pyridines.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).

  • Solvent: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio).

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield the 3,5-diaryl-4-pyridinol derivative. The yield would be dependent on the specific boronic acid used and the optimization of reaction conditions.

Hypothetical Buchwald-Hartwig Amination of this compound:

This protocol is adapted from general procedures for the amination of aryl bromides.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (2.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 2.4 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Heat the mixture, typically between 80°C and 110°C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is then purified by chromatography.

Expected Outcome: This reaction would likely produce the 3,5-diamino-4-pyridinol derivative. The choice of ligand and base is crucial for achieving high yields, especially with less reactive amines.

Cost-Benefit Analysis: Making the Right Choice

The decision to use this compound over its alternatives hinges on the specific synthetic strategy and the desired final product.

Benefits of this compound:

  • Versatility: The presence of three functional groups allows for sequential and site-selective modifications, enabling the synthesis of complex, highly substituted pyridine scaffolds.

  • Potential for Bioactivity: The pyridinol moiety is a known pharmacophore, making this building block particularly attractive for medicinal chemistry and drug discovery programs.

Costs and Considerations:

  • Higher and Less Transparent Pricing: The "quote on request" status suggests a higher cost per gram compared to simpler dihalopyridines, which could be a significant factor in large-scale synthesis.

  • Limited Availability: It may not be as readily available from all chemical suppliers, potentially leading to longer lead times.

  • Potentially More Complex Reaction Optimization: The presence of the hydroxyl group might require protection/deprotection steps or could interfere with certain reaction conditions, necessitating more extensive optimization.

Comparison with Alternatives:

  • 3,5-Dichloropyridine: Significantly cheaper and more readily available. However, the C-Cl bond is generally less reactive in cross-coupling reactions than the C-Br bond, often requiring more forcing conditions or specialized catalyst systems.

  • 3,5-Dibromopyridine: Offers similar reactivity to the brominated positions of this compound but lacks the hydroxyl functionality. It is a good choice when only C-C or C-N bond formation at the 3 and 5 positions is required and is more cost-effective.

  • 3,5-Diiodopyridine: The C-I bond is the most reactive in cross-coupling reactions, often allowing for milder conditions and higher yields. However, it is substantially more expensive than its chloro and bromo counterparts.

Visualizing Synthetic Pathways

To better illustrate the synthetic potential of these compounds, the following diagrams, generated using the DOT language, outline the general workflows for their functionalization.

G General Functionalization of 3,5-Dihalopyridines A 3,5-Dihalopyridine (X = Cl, Br, I) B Suzuki-Miyaura Coupling A->B ArB(OH)₂, Pd catalyst, Base C Buchwald-Hartwig Amination A->C Amine, Pd catalyst, Base, Ligand D 3,5-Diarylpyridine B->D E 3,5-Diaminopyridine C->E G Synthetic Versatility of this compound cluster_0 Initial Functionalization cluster_1 Intermediate Products cluster_2 Further Diversification A This compound B Cross-Coupling (Suzuki, Amination, etc.) A->B C Hydroxyl Group Modification (Alkylation, Acylation) A->C D 3,5-Disubstituted-4-pyridinol B->D E 3,5-Dibromo-4-alkoxy/acyloxypyridine C->E F Further Cross-Coupling E->F G Fully Substituted Pyridine F->G

The Versatility of 3,5-Dibromo-4-pyridinol: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a versatile and efficient building block is paramount to the successful synthesis of novel chemical entities. 3,5-Dibromo-4-pyridinol has emerged as a highly adaptable scaffold, offering multiple reaction sites for functionalization. This guide provides a comprehensive comparison of this compound with its halogenated analogs, supported by experimental data and detailed protocols, to aid in its effective utilization in synthetic strategies.

The strategic importance of the 3,5-dihalo-4-pyridinol core lies in its inherent reactivity and the ability to selectively functionalize the pyridine ring. The two halogen atoms at the 3 and 5 positions serve as versatile handles for a variety of cross-coupling reactions, while the hydroxyl group at the 4-position can be exploited for further derivatization or can influence the electronic properties of the ring. This trifunctional nature allows for the construction of complex, three-dimensional molecules with potential applications in medicinal chemistry and materials science.

Comparative Performance in Cross-Coupling Reactions

The reactivity of the halogen atoms in 3,5-dihalo-4-pyridinol derivatives in palladium-catalyzed cross-coupling reactions is a critical factor in their utility as building blocks. The general trend for reactivity in such reactions is I > Br > Cl, which is reflected in the reaction conditions required and the yields obtained.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of halogen on the pyridinol scaffold significantly impacts the reaction efficiency.

Building BlockArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-Dichloro-2-arylpyridinePhenylboronic acidPd(OAc)₂Na₂CO₃H₂O/DMF601285-95[1]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good[2]
4,5-Dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃DMF/H₂O1001295[3]

Note: Direct comparative data for 3,5-dihalo-4-pyridinols under identical conditions is limited in the literature. The data presented is for analogous dihalopyridine systems to illustrate the general reactivity trends.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, a valuable transformation for the synthesis of conjugated systems. The reactivity trend of the halogens is also evident in this reaction. A study on 3,5-dibromo-2,6-dichloropyridine demonstrated the chemoselective coupling at the more reactive bromine positions[2].

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed THF (5 mL) and degassed triethylamine (3 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Relevance and Signaling Pathways

The 4-pyridone scaffold, which is tautomeric with 4-hydroxypyridine, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this scaffold have shown potent activity as kinase inhibitors. For instance, pyridone-containing molecules have been identified as inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[4] Aberrant Src signaling is implicated in the progression of various cancers.

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Nucleus Nucleus STAT3_dimer->Nucleus ERK ERK MEK->ERK Proliferation Cell Proliferation Nucleus->Proliferation ERK->Nucleus Inhibitor Pyridone-based Inhibitor Inhibitor->Src Synthetic_Versatility Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArB(OH)₂ Pd catalyst Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH Pd/Cu catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald R₂NH Pd catalyst Hydroxylation Hydroxylation/ Alkoxylation Start->Hydroxylation H₂O/ROH Cu catalyst Other Other Couplings Start->Other e.g., Stille, Heck Aryl 3,5-Diaryl-4-pyridinol Suzuki->Aryl Heteroaryl 3,5-Diheteroaryl -4-pyridinol Suzuki->Heteroaryl HetArB(OH)₂ Alkynyl 3,5-Dialkynyl-4-pyridinol Sonogashira->Alkynyl Amino 3,5-Diamino-4-pyridinol Buchwald->Amino Hydroxy 3,5-Dihydroxy/dialkoxy -4-pyridinol Hydroxylation->Hydroxy

References

Safety Operating Guide

Personal protective equipment for handling 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Dibromo-4-pyridinol (CAS No. 141375-47-5) was not available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 3,5-Dibromopyridine and 5-Bromo-3-pyridinol. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a splash hazard.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact. For prolonged handling, heavier-duty gloves should be used. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.
Body Protection Laboratory CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection Air-purifying respiratorRequired if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne concentrations. Use a NIOSH-approved respirator.
Foot Protection Closed-toe shoesShoes must fully cover the feet.

Operational Plan for Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.
  • A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
  • Weighing and Transfer:
  • If the compound is a solid, handle it as a powder and avoid creating dust.
  • Use a spatula for transferring the solid.
  • If the compound is in solution, use a calibrated pipette or syringe for accurate and safe transfer.
  • During Use:
  • Avoid contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the laboratory.
  • Keep the container tightly closed when not in use.

3. Spill Response:

  • In case of a small spill, isolate the area.
  • Wear appropriate PPE, including respiratory protection.
  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials containing this compound, including contaminated lab supplies and excess chemical, must be collected in a designated and properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Method: Dispose of the hazardous waste through a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks Gather_PPE Gather Required PPE Assess_Risks->Gather_PPE Identify Hazards Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Ensure Safety Measures Don_PPE Don PPE Prepare_Work_Area->Don_PPE Proceed to Handling Weigh_and_Transfer Weigh & Transfer Chemical Don_PPE->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area After Experiment Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

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